trichloropyrimidine-2-carbonitrile
Description
Properties
CAS No. |
278600-23-0 |
|---|---|
Molecular Formula |
C5Cl3N3 |
Molecular Weight |
208.4 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Trichloropyrimidine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for obtaining trichloropyrimidine-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the multi-step synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, a well-documented isomer. This guide includes detailed experimental protocols, mechanistic insights, and quantitative data to support researchers in their synthetic endeavors.
Overview of the Synthetic Pathway
The most reported synthetic route to 4,5,6-trichloropyrimidine-2-carbonitrile commences with the readily available starting material, 4,6-dichloro-2-(methylthio)pyrimidine. The overall strategy involves a series of functional group transformations to introduce the desired substituents onto the pyrimidine core. The key transformations include nucleophilic displacement of the chloro groups, oxidation of the thioether, displacement of the resulting sulfone with a cyanide group, chlorination at the C5 position, and finally, conversion of the protected hydroxyl groups back to chloro groups.
A notable pathway involves the initial conversion of 4,6-dichloro-2-(methylthio)pyrimidine to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in four steps, achieving a 67% overall yield.[1][2] This intermediate is then converted to the final product, 4,5,6-trichloropyrimidine-2-carbonitrile, in a two-step procedure with a moderate yield of 30%.[1][2]
Detailed Synthesis Steps and Mechanisms
The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile can be dissected into the following key stages:
Stage 1: Protection of the C4 and C6 Positions
The initial step involves the nucleophilic displacement of the chloro groups at the C4 and C6 positions of 4,6-dichloro-2-(methylthio)pyrimidine with benzyloxy groups. This protects these positions and modulates the reactivity of the pyrimidine ring for subsequent transformations.
Stage 2: Oxidation of the Thioether
The methylthio group at the C2 position is then oxidized to a methylsulfonyl group. The sulfone is an excellent leaving group, facilitating its subsequent displacement.
Stage 3: Cyanation at the C2 Position
The methylsulfonyl group is displaced by a cyanide ion through a nucleophilic aromatic substitution reaction to introduce the carbonitrile functionality at the C2 position.
Stage 4: Chlorination at the C5 Position
The C5 position of the pyrimidine ring is chlorinated using an electrophilic chlorinating agent.
Stage 5: Deprotection and Chlorination
Finally, the benzyloxy protecting groups are removed, and the resulting hydroxyl groups are converted to chloro groups to yield the desired 4,5,6-trichloropyrimidine-2-carbonitrile.
Visualizing the Synthesis Pathway
Quantitative Data Summary
The following tables provide a summary of the reaction conditions and yields for the key steps in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.
Table 1: Synthesis of 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium benzylate | Not Specified | Not Specified | Not Specified | Not Specified |
| 2 | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | m-CPBA (2 equiv.) | DCM | 0 to 20 | 24 | 94 |
| 3 | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | KCN (3 equiv.), 18-crown-6 (0.1 equiv.) | MeCN | 20 | 24 | 87 |
| 4 | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | NCS | Not Specified | Not Specified | Not Specified | 95 |
Table 2: Conversion to 4,5,6-Trichloropyrimidine-2-carbonitrile
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5a | 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Trifluoroacetic acid (TFA) | TFA | 72 | 2 | 30 (overall for 5a & 5b) |
| 5b | Crude product from 5a | PCl₅, POCl₃ | POCl₃ | 106 | 2 |
Detailed Experimental Protocols
Step 1: Synthesis of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine Detailed protocol for this specific step was not fully available in the searched literature, but it involves a standard nucleophilic substitution with sodium benzylate.
Step 2: Synthesis of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (15) [1] To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (14) (338 mg, 1.00 mmol) in dichloromethane (DCM, 3 mL), cooled in an ice bath to approximately 0 °C, is added meta-chloroperbenzoic acid (m-CPBA) of 77% purity (428 mg, 2.00 mmol) in one portion. The mixture is protected with a CaCl₂ drying tube and stirred at approximately 20 °C until complete consumption of the starting material is observed by TLC (24 hours). Diethyl ether (Et₂O, 20 mL) and saturated sodium carbonate (Na₂CO₃) solution (10 mL) are then added. The two layers are separated, and the aqueous layer is extracted with an additional 10 mL of Et₂O. The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the product.
Step 3: Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile (16) [1] To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (15) (370 mg, 1.00 mmol) in acetonitrile (MeCN, 5 mL) at approximately 20 °C, 18-crown-6 (26 mg, 0.10 mmol) is added in one portion, followed by potassium cyanide (KCN, 195 mg, 3.00 mmol). The mixture is protected with a CaCl₂ drying tube and stirred at this temperature until complete consumption of the starting material is observed by TLC (24 hours). Diethyl ether (Et₂O, 20 mL) and water (H₂O, 10 mL) are then added. The two layers are separated, and the aqueous layer is extracted with a further 10 mL of Et₂O. The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the product.
Step 4: Synthesis of 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17) [1] While the yield is reported as 95%, the detailed experimental protocol for the chlorination of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile with N-chlorosuccinimide (NCS) was not explicitly detailed in the provided search results.
Step 5: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile (1) [1] A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17) (70.4 mg, 0.200 mmol) in trifluoroacetic acid (TFA, 2 mL) is heated at approximately 72 °C until complete consumption of the starting material is confirmed by TLC (2 hours). The solvent is then evaporated under vacuum. To the crude product, phosphorus pentachloride (PCl₅, 416 mg, 2.00 mmol) and phosphorus oxychloride (POCl₃, 2 mL) are added, and the mixture is stirred at approximately 106 °C until the starting material is fully consumed as monitored by TLC (2 hours). Diethyl ether (Et₂O, 20 mL) and water (H₂O, 10 mL) are then added. The layers are separated, and the aqueous layer is extracted with an additional 10 mL of Et₂O. The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the mixture is adsorbed onto silica for chromatography (n-hexane/DCM 60:40) to give 4,5,6-trichloropyrimidine-2-carbonitrile (1).
Mechanistic Insights
The key transformations in this synthesis are governed by fundamental organic reaction mechanisms.
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloro groups by benzyloxide and the sulfone group by cyanide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon atoms towards nucleophilic attack.
Oxidation of Thioether
The oxidation of the thioether to a sulfone with m-CPBA is a well-established reaction. The peroxy acid acts as an electrophilic oxygen donor. The reaction proceeds through a sulfoxide intermediate which is further oxidized to the sulfone.
Electrophilic Chlorination
The chlorination of the C5 position of the pyrimidine ring with N-chlorosuccinimide (NCS) is an electrophilic aromatic substitution reaction. The electron-rich character of the C5 position in the substituted pyrimidine facilitates the attack by the electrophilic chlorine species generated from NCS.
Conclusion
The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine is a robust and well-documented procedure. This multi-step synthesis involves a series of fundamental organic transformations, including nucleophilic aromatic substitution, oxidation, and electrophilic chlorination. The provided experimental protocols and quantitative data offer a solid foundation for researchers to reproduce and potentially optimize this synthesis for their specific applications in drug discovery and materials science. Careful control of reaction conditions at each step is crucial for achieving the desired yields and purity of the final product.
References
Physical and chemical properties of trichloropyrimidine-2-carbonitrile
An In-depth Technical Guide to 4,5,6-Trichloropyrimidine-2-carbonitrile
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 4,5,6-trichloropyrimidine-2-carbonitrile, a versatile heterocyclic compound with significant potential in synthetic chemistry. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Core Physical and Chemical Properties
4,5,6-Trichloropyrimidine-2-carbonitrile is a polyfunctionalized pyrimidine derivative. Its multiple reactive sites make it an interesting scaffold for developing novel compounds through nucleophilic substitutions or transition metal-catalyzed coupling reactions.[1]
Quantitative Data Summary
The key physical and chemical properties of 4,5,6-trichloropyrimidine-2-carbonitrile are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅Cl₃N₃ | [2][3] |
| Molecular Weight | 208.43 g/mol | [2][3] |
| Appearance | Colorless needles | [1][4] |
| Melting Point | 62-63 °C | [1][4] |
| Boiling Point | 87 °C / 1.6 kPa | |
| Solubility | Insoluble in water.[5] Soluble in solvents like Dichloromethane (DCM) and Chloroform.[1][5] | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.1 (s), 139.7 (s), 133.2 (s), 113.4 (s) | [1] |
| FTIR (ATR) | νₘₐₓ/cm⁻¹ 2268 (w, C≡N), 1497 (s) | [1] |
Synthesis and Experimental Protocols
The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile has been developed from various starting materials. The most detailed route begins with 4,6-dichloro-2-(methylthio)pyrimidine.[1][4] It has also been isolated as a minor product from the reaction of tetracyanoethene (TCNE) with SCl₂.[6]
Synthesis from 4,6-dichloro-2-(methylthio)pyrimidine
A multi-step synthesis route affords 4,5,6-trichloropyrimidine-2-carbonitrile with an overall yield of 67% for the intermediate 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, which is then converted to the final product.[1] The key transformations involve nucleophilic displacement, oxidation, cyanation, and chlorination.[1]
Experimental Protocol:
-
Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (14): 4,6-dichloro-2-(methylthio)pyrimidine is treated with benzyl alcohol and sodium hydride (NaH) to displace the chloro groups.[4]
-
Oxidation to Sulfone (15): The resulting thioether (14) is oxidized using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at approximately 0 °C to yield the corresponding sulfone (15) in excellent yield (94%).[4]
-
Displacement with Cyanide (16): The sulfone group is displaced by a nitrile group using potassium cyanide (KCN) in acetonitrile (MeCN) to give 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile (16) in 87% yield.[4]
-
Chlorination (17): The pyrimidine ring is chlorinated at the C5 position using N-chlorosuccinimide (NCS) in acetic acid (AcOH) at about 118 °C, producing 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17) in 95% yield.[1][4]
-
Final Conversion to Product (1): The bis(benzyloxy) intermediate (17) is converted to 4,5,6-trichloropyrimidine-2-carbonitrile (1) in a two-step procedure with a 30% yield.[1] This involves reaction with trifluoroacetic acid (TFA) at 72 °C, followed by treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 106 °C.[1][4]
Purification: The final product is purified by column chromatography on silica gel using a mixture of n-hexane and dichloromethane (60:40) as the eluent.[1][4] Further purification can be achieved by sublimation at 40 °C and 20 mbar.[1][4]
Chemical Reactivity and Characterization
The presence of three chlorine atoms and a nitrile group on the pyrimidine ring makes this compound highly reactive and susceptible to various chemical transformations.
Hydration of the Nitrile Group
A key reaction of 4,5,6-trichloropyrimidine-2-carbonitrile is the hydration of its nitrile functionality to form the corresponding carboxamide.[6] This reaction provides a route to a potentially useful synthetic scaffold with one less leaving group, which could lead to more regioselective substitution chemistry.[6]
Experimental Protocol for Hydration:
-
4,5,6-trichloropyrimidine-2-carbonitrile is added to stirred, concentrated sulfuric acid at approximately 20 °C.[6]
-
The mixture is stirred at this temperature for 6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is poured into crushed ice.[6]
-
The product is extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate (Na₂SO₄).[6]
-
Evaporation of the solvent yields 4,5,6-trichloropyrimidine-2-carboxamide as colorless plates in 91% yield.[6]
Spectroscopic Characterization
The structure of 4,5,6-trichloropyrimidine-2-carbonitrile and its derivatives are confirmed using various spectroscopic techniques.
-
FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer, often with an ATR accessory. The presence of the nitrile group is confirmed by a characteristic weak stretching frequency (ν(C≡N)) around 2268 cm⁻¹.[1] In its hydrated product, 4,5,6-trichloropyrimidine-2-carboxamide, this peak is absent, and new stretches for N-H (around 3402-3167 cm⁻¹) and C=O (1686 cm⁻¹) appear.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on 300 or 500 MHz spectrometers using deuterated solvents like CDCl₃.[1] For the title compound, the ¹³C NMR spectrum shows four distinct quaternary carbon signals.[1]
-
Mass Spectrometry: Mass spectra (e.g., APCI+ or MALDI-TOF) are used to confirm the molecular weight of the synthesized compounds.[1][6]
Safety and Handling
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[8]
References
Solubility of Trichloropyrimidine-2-carbonitrile in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of trichloropyrimidine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of qualitative solubility information for related compounds, alongside a comprehensive, generalized experimental protocol for determining the solubility of crystalline organic compounds. This guide is intended to equip researchers with the necessary methodologies to ascertain the solubility of this compound and its derivatives in various organic solvents, a critical parameter for process development, formulation, and biological studies.
Introduction
Qualitative Solubility Profile
While specific quantitative data is scarce, some qualitative information regarding the solubility of related trichloropyrimidine derivatives has been noted in the literature. For instance, 2,4,5-trichloropyrimidine is reported to be almost insoluble in most organic solvents. In contrast, 4,5,6-trichloropyrimidine is described as being soluble in methanol, although the exact solubility limit is not specified.[1] This suggests that the solubility of this compound isomers can vary significantly based on the substitution pattern on the pyrimidine ring. The cyano group at the 2-position is expected to influence the compound's polarity and potential for solute-solvent interactions.
Table 1: Summary of Qualitative Solubility Information for Trichloropyrimidine Derivatives
| Compound | Solvent | Solubility Description |
| 2,4,5-Trichloropyrimidine | Most organic solvents | Almost insoluble |
| 4,5,6-Trichloropyrimidine | Methanol | Soluble[1] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed, generalized protocol for determining the equilibrium solubility of a crystalline organic compound like this compound in an organic solvent using the gravimetric method. This method is a widely accepted technique for generating accurate solubility data.
3.1. Materials and Equipment
-
This compound (crystalline solid, purity >99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate), analytical grade
-
Thermostatic shaker bath or incubator
-
Calibrated digital thermometer
-
Analytical balance (readability ±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm pore size, solvent-compatible membrane)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
3.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of crystalline this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours at the constant temperature to allow the undissolved solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent contamination of the saturated solution with solid solute.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.
-
Drying: Place the evaporating dish in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, the solvent can be removed under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the evaporating dish containing the dried solute.
-
Calculation: The solubility (S) can be calculated in various units, such as g/100 mL or mol/L, using the following formula:
S ( g/100 mL) = (Mass of dried solute / Volume of filtrate) * 100
3.3. Data Analysis and Reporting
The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results. The average solubility and standard deviation should be reported.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for solubility determination.
Conclusion
Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in research and development. While quantitative data remains elusive in the public domain, the qualitative information for related compounds provides a preliminary indication of its solubility characteristics. The detailed experimental protocol and workflow diagram presented in this guide offer a robust framework for researchers to systematically and accurately determine the solubility of this important synthetic intermediate in various organic solvents, thereby facilitating its application in the synthesis of novel molecules with potential therapeutic or industrial value.
References
An In-depth Technical Guide on the Stability and Degradation Profile of 4,5,6-Trichloropyrimidine-2-carbonitrile
Disclaimer: Limited publicly available experimental data exists for the stability and degradation of 4,5,6-trichloropyrimidine-2-carbonitrile. This guide provides a comprehensive overview based on the known chemistry of related compounds and outlines the standard methodologies for its stability assessment. The degradation pathways and products described herein are predicted based on functional group reactivity and data from analogous structures.
Introduction
4,5,6-Trichloropyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrimidine core is a common scaffold in numerous pharmaceuticals. The presence of three chlorine atoms and a nitrile group makes it a versatile intermediate for the synthesis of more complex molecules. However, these reactive sites also make the molecule susceptible to various degradation pathways, impacting its shelf-life, formulation, and potential biological activity. Understanding the stability and degradation profile of 4,5,6-trichloropyrimidine-2-carbonitrile is therefore crucial for its development and application.
This technical guide summarizes the anticipated stability of 4,5,6-trichloropyrimidine-2-carbonitrile under various stress conditions, including hydrolysis, photolysis, and thermolysis. It also provides detailed experimental protocols for conducting forced degradation studies and presents predicted degradation pathways based on the chemical properties of the trichloropyrimidine and cyanopyrimidine moieties.
Predicted Stability and Degradation Profile
The stability of 4,5,6-trichloropyrimidine-2-carbonitrile is primarily influenced by the reactivity of its two key structural features: the trichlorinated pyrimidine ring and the 2-carbonitrile group.
-
Trichloropyrimidine Ring: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the three chlorine substituents, makes the carbon atoms of the ring susceptible to nucleophilic attack. This is a common characteristic of chloropyrimidines, which are known to undergo hydrolysis. The chlorine atoms at positions 4 and 6 are generally more reactive towards nucleophilic substitution than the one at position 5.
-
2-Carbonitrile Group: The nitrile group can undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxamide and subsequently a carboxylic acid. This reaction is a well-documented transformation for cyanopyridines and other cyano-substituted heterocycles.
Based on these characteristics, the following degradation behaviors are anticipated:
-
Hydrolytic Degradation: The compound is expected to be susceptible to hydrolysis across a range of pH values. In acidic and basic media, both the chlorine atoms and the nitrile group are likely to hydrolyze. The rate of degradation is expected to be pH-dependent.
-
Photolytic Degradation: Pyrimidine derivatives can be sensitive to light. Photodegradation may involve the cleavage of the carbon-chlorine bonds, potentially through homolytic or heterolytic mechanisms, leading to the formation of radical species or substitution with solvent molecules.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected. The specific degradation pathway is difficult to predict without experimental data but could involve fragmentation of the pyrimidine ring or reactions involving the chloro and cyano substituents.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, although specific pathways are not readily predictable without experimental investigation.
Predicted Degradation Pathways
The following sections and diagrams illustrate the predicted degradation pathways of 4,5,6-trichloropyrimidine-2-carbonitrile under different stress conditions.
Under aqueous conditions, 4,5,6-trichloropyrimidine-2-carbonitrile is predicted to undergo hydrolysis at both the chlorine substituents and the nitrile group. The chlorine atoms at positions 4 and 6 are expected to be more labile.
Caption: Predicted hydrolytic degradation pathway.
Upon exposure to UV light, homolytic cleavage of the C-Cl bonds is a plausible degradation pathway, leading to the formation of pyrimidinyl radicals. These radicals can then react with solvent or other molecules.
Caption: Predicted photolytic degradation pathway.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of 4,5,6-trichloropyrimidine-2-carbonitrile based on the predicted degradation pathways.
| Degradation Pathway | Potential Degradation Products | Molecular Formula | Notes |
| Hydrolysis | 4-Hydroxy-5,6-dichloropyrimidine-2-carbonitrile | C₅HCl₂N₃O | Hydrolysis of one chlorine atom. |
| 4,6-Dihydroxy-5-chloropyrimidine-2-carbonitrile | C₅H₂ClN₃O₂ | Hydrolysis of two chlorine atoms. | |
| 4,5,6-Trichloropyrimidine-2-carboxamide | C₅H₂Cl₃N₃O | Hydrolysis of the nitrile group. | |
| 4-Hydroxy-5,6-dichloropyrimidine-2-carboxamide | C₅H₃Cl₂N₃O₂ | Combination of hydrolysis of one chlorine and the nitrile. | |
| 4,5,6-Trichloropyrimidine-2-carboxylic acid | C₅HCl₃N₂O₂ | Complete hydrolysis of the nitrile group. | |
| Photolysis | 4,5-Dichloropyrimidine-2-carbonitrile | C₅H₂Cl₂N₂ | Reductive dehalogenation. |
| Solvent adducts | Variable | Reaction of radical intermediates with solvent. | |
| Thermolysis | Fragmentation products | Variable | Ring opening and other decompositions. |
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability and degradation profile of 4,5,6-trichloropyrimidine-2-carbonitrile, a series of forced degradation studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Spectroscopic and Synthetic Profile of Trichloropyrimidine-2-carbonitrile Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for trichloropyrimidine-2-carbonitrile, with a primary focus on the 4,5,6-trichloro isomer. It includes tabulated NMR, IR, and MS data, comprehensive experimental protocols for the synthesis and characterization of the 4,5,6-isomer, and visualizations of the synthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Spectroscopic Data
4,5,6-Trichloropyrimidine-2-carbonitrile
This isomer is the most extensively characterized of the this compound family.
Table 1: NMR Spectroscopic Data for 4,5,6-Trichloropyrimidine-2-carbonitrile
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Description |
| ¹³C | CDCl₃ | 161.1 | Quaternary carbon |
| 139.7 | Quaternary carbon | ||
| 133.2 | Quaternary carbon | ||
| 113.4 | Quaternary carbon (C≡N)[1] | ||
| ¹H | - | Data not explicitly available in the searched literature. |
Table 2: IR Spectroscopic Data for 4,5,6-Trichloropyrimidine-2-carbonitrile
| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |
| 2268 | Weak | C≡N stretch |
| 1529 | Weak | C=N/C=C stretch |
| 1497 | Strong | C=N/C=C stretch |
| 1464 | Weak | C=N/C=C stretch |
| 1350 | Strong | C-Cl stretch |
| 1337 | Weak | C-Cl stretch |
| 1315 | Medium | C-Cl stretch |
| 1300 | Medium | C-Cl stretch |
| 1275 | Medium | C-Cl stretch |
| 1256 | Medium | C-Cl stretch |
| 1065 | Medium | Ring vibration |
| 1057 | Medium | Ring vibration |
| 910 | Medium | Ring vibration |
| 831 | Medium | C-Cl stretch |
| 818 | Medium | C-Cl stretch |
| 770 | Medium | C-Cl stretch |
Table 3: Mass Spectrometry Data for 4,5,6-Trichloropyrimidine-2-carbonitrile
| Technique | Ionization Mode | m/z | Relative Intensity (%) | Assignment |
| MALDI-TOF | Positive | 229 | 34 | [M+4]⁺ |
| 226 | 100 | [M-H+2]⁺ | ||
| 224 | 91 | [M-H]⁺ | ||
| 207 | 37 | [M-H₂O]⁺ |
Note: The mass spectrometry data is for the corresponding carboxamide, 4,5,6-trichloropyrimidine-2-carboxamide, which was synthesized from the nitrile.[1]
2,4,6-Trichloro-5-pyrimidinecarbonitrile
Limited spectroscopic data is available for this isomer.
Table 4: ¹³C NMR Spectroscopic Data for 2,4,6-Trichloro-5-pyrimidinecarbonitrile
| Solvent | Chemical Shift (δ) / ppm |
| DMSO-d₆ | 21.7, 37.9, 51.2, 52.3, 60.0, 129.4, 157.5, 159.4, 160.6 |
Note: The provided ¹³C NMR data is for a related compound, 2,4,6-trichloropyrimidine-5-carboxylic acid, and may not be fully representative of the nitrile.[2]
2,4,5-Trichloropyrimidine-2-carbonitrile
No specific spectroscopic data for this isomer was found in the searched literature.
Experimental Protocols
The following protocols are based on the synthesis and characterization of 4,5,6-trichloropyrimidine-2-carbonitrile as described in the literature.[3]
Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile[3]
The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile can be achieved from 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile through a two-step debenzylation and chlorination sequence.
Materials:
-
4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
-
Dichloromethane (DCM)
Procedure:
-
A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (70.4 mg, 0.200 mmol) in TFA (2 mL) is heated at approximately 72 °C for 2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
The solvent is then removed under reduced pressure.
-
To the crude product, PCl₅ (416 mg, 2.00 mmol) and POCl₃ (2 mL) are added.
-
The mixture is stirred at approximately 106 °C for 2 hours, or until the reaction is complete by TLC.
-
After cooling, Et₂O (20 mL) and H₂O (10 mL) are carefully added.
-
The layers are separated, and the aqueous layer is extracted with an additional 10 mL of Et₂O.
-
The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and DCM (60:40) as the eluent.
-
This procedure yields 4,5,6-trichloropyrimidine-2-carbonitrile as colorless needles.
Spectroscopic Characterization
The instrumentation and general methods for acquiring the spectroscopic data are outlined below.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 300 or 500 spectrometer (at 300/500 MHz for ¹H and 75/125 MHz for ¹³C, respectively). Deuterated solvents are used for the homonuclear lock, and chemical shifts are referenced to the residual solvent peaks.[3]
-
IR Spectroscopy: IR spectra are recorded on a Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory.[3]
-
Mass Spectrometry: APCI+ mass spectra are recorded on a Model 6110 Quadrupole MSD, Agilent Technologies.[3] MALDI-TOF mass spectra are recorded on a Bruker Autoflex III Smartbeam instrument.[1]
Visualizations
The following diagrams illustrate the synthetic pathway for 4,5,6-trichloropyrimidine-2-carbonitrile and a general workflow for spectroscopic analysis.
References
Quantum chemical calculations for trichloropyrimidine-2-carbonitrile
An In-depth Technical Guide to the Quantum Chemical Analysis of 4,5,6-Trichloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6-Trichloropyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its electron-deficient pyrimidine ring, substituted with three chlorine atoms and a cyano group, offers multiple sites for nucleophilic substitution and other chemical transformations.[1][2] Understanding the molecule's structural, electronic, and vibrational properties is paramount for predicting its reactivity and designing new synthetic pathways. This guide outlines a comprehensive computational and experimental workflow for the detailed characterization of 4,5,6-trichloropyrimidine-2-carbonitrile using quantum chemical calculations and standard spectroscopic techniques. While no dedicated computational studies have been published for this specific molecule, the methodologies presented here are based on established protocols for similar cyanopyrimidine and chloropyrimidine derivatives.[3][4][5][6] The quantitative data herein is illustrative of the expected outcomes from such an analysis.
Proposed Quantum Chemical Calculation Protocol
Density Functional Theory (DFT) is a robust method for investigating the molecular structure and electronic properties of organic molecules.[7] The recommended approach for 4,5,6-trichloropyrimidine-2-carbonitrile involves geometry optimization and subsequent frequency and electronic property calculations.
Methodology:
-
Software: Gaussian 09 or a comparable quantum chemistry package.[8][9]
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used and has shown good agreement with experimental data for related heterocyclic systems.[5][6][10]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is recommended for its balance of accuracy and computational cost, providing a good description of electron distribution, polarization, and diffuse functions, which are important for a molecule with multiple heteroatoms and lone pairs.[6][10]
-
Environment: The calculations should be performed in the gas phase to obtain the intrinsic properties of the molecule, free from solvent effects.
-
Calculation Steps:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. A subsequent frequency calculation at the same level of theory is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.[10]
-
Electronic Property Analysis: Key electronic descriptors are calculated from the optimized geometry, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment.[11][12]
-
Data Presentation: Predicted Molecular Properties
The following tables summarize the expected quantitative data from the proposed DFT calculations.
Table 1: Predicted Geometrical Parameters
The atom numbering corresponds to the molecular diagram in Figure 2.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | (Å) | |
| C2-N1 | 1.325 | |
| N1-C6 | 1.338 | |
| C6-C5 | 1.395 | |
| C5-C4 | 1.398 | |
| C4-N3 | 1.335 | |
| N3-C2 | 1.328 | |
| C2-C7 | 1.440 | |
| C7-N8 | 1.158 | |
| C4-Cl9 | 1.725 | |
| C5-Cl10 | 1.720 | |
| C6-Cl11 | 1.726 | |
| Bond Angles | (°) | |
| N1-C2-N3 | 127.5 | |
| C2-N3-C4 | 115.0 | |
| N3-C4-C5 | 127.0 | |
| C4-C5-C6 | 114.5 | |
| C5-C6-N1 | 126.8 | |
| C6-N1-C2 | 115.2 | |
| N1-C2-C7 | 116.2 | |
| N3-C2-C7 | 116.3 | |
| C2-C7-N8 | 179.5 | |
| Cl9-C4-N3 | 115.5 | |
| Cl10-C5-C4 | 122.0 | |
| Cl11-C6-N1 | 115.4 |
Table 2: Predicted Vibrational Frequencies
Selected key vibrational modes are presented. A full list would include all 3N-6 = 33 normal modes.
| Wavenumber (cm⁻¹, scaled) | Intensity (IR) | Assignment |
| ~2245 | High | C≡N stretching |
| ~1560 | High | Pyrimidine ring C=N stretching |
| ~1545 | Medium | Pyrimidine ring C=C stretching |
| ~1420 | Medium | Pyrimidine ring deformation |
| ~1250 | High | C-C stretching |
| ~850 | High | C-Cl stretching (asymmetric) |
| ~780 | Medium | C-Cl stretching (symmetric) |
| ~550 | Medium | Ring breathing mode |
Table 3: Predicted Electronic and Global Reactivity Descriptors
These parameters provide insight into the molecule's stability and reactivity.[13][14]
| Property | Symbol | Predicted Value |
| HOMO Energy | EHOMO | -7.85 eV |
| LUMO Energy | ELUMO | -2.15 eV |
| HOMO-LUMO Energy Gap | ΔE | 5.70 eV |
| Dipole Moment | µ | 3.50 Debye |
| Ionization Potential | I ≈ -EHOMO | 7.85 eV |
| Electron Affinity | A ≈ -ELUMO | 2.15 eV |
| Global Hardness | η = (I-A)/2 | 2.85 eV |
| Electronegativity | χ = (I+A)/2 | 5.00 eV |
Experimental Protocols
Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
The synthesis can be achieved via a multi-step route starting from 4,6-dichloro-2-(methylthio)pyrimidine.[1][15]
Materials:
-
4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (0.200 mmol) in TFA (2 mL) is heated to approximately 72 °C for 2 hours, or until TLC indicates complete consumption of the starting material.[1]
-
The solvent is removed by evaporation under reduced pressure.
-
To the crude residue, PCl₅ (2.00 mmol) and POCl₃ (2 mL) are added. The mixture is stirred at 106 °C for 2 hours.[1]
-
After cooling, the reaction mixture is carefully quenched by the addition of Et₂O (20 mL) and H₂O (10 mL).
-
The layers are separated, and the aqueous layer is extracted with an additional portion of Et₂O (10 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography (eluent: n-hexane/DCM 60:40) to yield 4,5,6-trichloropyrimidine-2-carbonitrile.[1]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra should be recorded to confirm the carbon framework. The characteristic signal for the nitrile carbon (C≡N) is expected around 113-115 ppm.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify functional groups. The most prominent peak will be the sharp, strong absorption of the C≡N stretch, expected in the range of 2230-2250 cm⁻¹. Other key absorptions will correspond to the pyrimidine ring C=N and C=C stretching vibrations (1500-1600 cm⁻¹) and C-Cl stretches (700-900 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the precise mass and isotopic distribution pattern characteristic of a molecule containing three chlorine atoms.
Visualization of Workflow and Molecular Structure
Diagram 1: Computational Workflow
The logical flow of the proposed quantum chemical analysis is depicted below.
Caption: Logical workflow for quantum chemical calculations.
Diagram 2: Molecular Structure and Atom Numbering
The following diagram illustrates the optimized molecular structure with the atom numbering scheme used in Table 1.
Caption: Structure of 4,5,6-trichloropyrimidine-2-carbonitrile.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Navigating the Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the procurement and synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. Due to its limited commercial availability, this document provides a comprehensive overview of a proven synthetic route, including detailed experimental protocols and a curated list of suppliers for necessary starting materials and reagents.
Commercial Availability
Direct commercial sources for 4,5,6-trichloropyrimidine-2-carbonitrile are scarce to non-existent. Researchers seeking to utilize this compound will likely need to undertake its chemical synthesis. The following sections detail a well-documented synthetic pathway.
Recommended Synthetic Pathway
A reliable route to 4,5,6-trichloropyrimidine-2-carbonitrile commences with the commercially available starting material, 4,6-dichloro-2-(methylthio)pyrimidine. The multi-step synthesis involves the protection of the pyrimidine core, followed by oxidation, cyanation, chlorination, and final deprotection/chlorination to yield the target molecule.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4,5,6-trichloropyrimidine-2-carbonitrile.
Suppliers of Starting Materials and Reagents
For the convenience of researchers, the following table summarizes suppliers for the key starting material and reagents required for the synthesis. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.
| Compound | CAS Number | Representative Suppliers |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | Sigma-Aldrich, TCI America, Thermo Fisher Scientific |
| Benzyl Alcohol | 100-51-6 | GJ Chemical, Brenntag, Modern Chemical Co.[1][2][3] |
| Sodium Hydride (NaH) | 7646-69-7 | Alkali Metals Limited, Vizag Chemicals, Otto Chemie Pvt. Ltd.[4][5][6] |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | Muby Chemicals, ExSyn, P212121 Store[7][8][9] |
| Potassium Cyanide (KCN) | 151-50-8 | Stanford Advanced Materials, Parchem, Josh Chemicals[10][11] |
| N-Chlorosuccinimide (NCS) | 128-09-6 | MP Biomedicals, Sigma-Aldrich, US Biological Life Sciences[12][13][14] |
| Boron Tribromide (BBr3) | 10294-33-4 | Contact chemical suppliers for availability. |
| Phosphorus Pentachloride (PCl5) | 10026-13-8 | Contact chemical suppliers for availability. |
| Phosphorus Oxychloride (POCl3) | 10025-87-3 | Contact chemical suppliers for availability. |
Detailed Experimental Protocols
The following protocols are adapted from the scientific literature and provide a step-by-step guide for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.[15]
Step 1: Synthesis of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, benzyl alcohol is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes. A solution of 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine
To a solution of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine in dichloromethane (DCM) at 0 °C, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the sulfone product, which can be used in the next step without further purification.
Step 3: Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile
To a solution of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine in acetonitrile (MeCN) are added potassium cyanide (KCN) and 18-crown-6. The mixture is stirred at reflux overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 4: Synthesis of 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
To a solution of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile in acetic acid (AcOH) is added N-chlorosuccinimide (NCS). The mixture is heated at 80 °C for 4 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 5: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
To a solution of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in anhydrous DCM at -78 °C under an inert atmosphere is added a solution of boron tribromide (BBr3) in DCM dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is carefully quenched with water, and the mixture is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude intermediate is then treated with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) and heated at reflux for 4 hours. The excess POCl3 is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to afford 4,5,6-trichloropyrimidine-2-carbonitrile.[15]
References
- 1. Benzyl Alcohol Photo Grade Supplier and Distributor | Buy BeOH Bulk, Drums, LTL at GJ Chemical [gjchemical.com]
- 2. modernchemical.co [modernchemical.co]
- 3. Buy Benzyl Alcohol from Brenntag The Netherlands suppliers | 100-51-6 | Brenntag [brenntag.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. Sodium hydride distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]
- 6. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. 3-Chloroperoxybenzoic Acid or MCPBA or Manufacturers, with SDS [mubychem.com]
- 8. exsyncorp.com [exsyncorp.com]
- 9. store.p212121.com [store.p212121.com]
- 10. 12 Potassium Cyanide Manufacturers in 2025 | Metoree [us.metoree.com]
- 11. joshchemicals.com [joshchemicals.com]
- 12. n-chlorosuccinimide suppliers USA [americanchemicalsuppliers.com]
- 13. mpbio.com [mpbio.com]
- 14. N-Chlorosuccinimide 98 128-09-6 [sigmaaldrich.com]
- 15. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Historical Context and Discovery of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring system is a fundamental heterocyclic scaffold that plays a crucial role in numerous biological processes. As a core component of nucleobases, vitamins, and coenzymes, its derivatives have been a cornerstone of medicinal chemistry for over a century. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of pyrimidine and its key derivatives, alongside detailed experimental protocols for their synthesis and a summary of their quantitative properties. Furthermore, it visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of the significance of pyrimidine-based compounds in drug discovery and development.
Historical Context and Discovery
The journey into the world of pyrimidines began in the 19th century, with early explorations into the chemical constituents of life. While pyrimidine derivatives like alloxan were known in the early 1800s, a systematic understanding of this class of compounds took decades to unfold.[1]
A significant milestone was the isolation of uric acid, a purine derivative containing a pyrimidine ring, from urinary calculi by Carl Wilhelm Scheele in 1776. This discovery laid the groundwork for the eventual characterization of heterocyclic compounds.
The Dawn of Barbiturates: A New Class of Sedatives
The first major breakthrough in the synthesis of a pyrimidine-based compound with profound physiological effects came in 1864. Adolf von Baeyer synthesized barbituric acid by condensing urea with malonic acid.[2] The name "barbiturate" is speculated to have originated from Baeyer's association with Saint Barbara, the patron saint of artillery officers, whom he encountered while celebrating his discovery.[3]
It wasn't until the early 20th century that the therapeutic potential of barbituric acid derivatives was realized. In 1903, Emil Fischer and Joseph von Mering discovered the hypnotic properties of barbital, which was subsequently marketed as Veronal. This marked the beginning of the era of barbiturate drugs, which were widely used as sedatives, hypnotics, and anticonvulsants.[4][5] Over 2,500 barbiturates were synthesized in the following years, with about 50 of them finding clinical use.[3] Phenobarbital, synthesized in 1911, became a key treatment for epilepsy.[4]
Unraveling the Building Blocks of Life: The Pyrimidine Nucleobases
Parallel to the development of synthetic pyrimidine drugs, the fundamental role of pyrimidines in biological systems was being uncovered. The late 19th and early 20th centuries saw the isolation and characterization of the pyrimidine nucleobases from nucleic acids:
-
Cytosine was discovered and named by Albrecht Kossel and Albert Neumann in 1894 after it was hydrolyzed from calf thymus tissues.[2] Its structure was proposed and confirmed by synthesis in 1903.[2]
-
Thymine was also first isolated from calf thymus glands in 1893 by Albrecht Kossel and Albert Neumann.[6]
-
Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.[7]
These discoveries were pivotal in understanding the structure and function of DNA and RNA, revealing that pyrimidines, along with purines, are the fundamental units of genetic information.
The Rise of Pyrimidine-Based Chemotherapeutics
The mid-20th century witnessed the emergence of pyrimidine analogs as powerful therapeutic agents, particularly in the fields of oncology and virology.
-
5-Fluorouracil (5-FU): The story of 5-FU began with the observation in 1954 that liver tumors absorb uracil more readily than normal cells.[8] This led Charles Heidelberger to synthesize 5-fluorouracil in 1957, a compound that acts as an antimetabolite by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis.[5][8] Its remarkable ability to inhibit tumor growth in mice led to its clinical use in 1962, and it remains a cornerstone of chemotherapy for various cancers.[8]
-
Zidovudine (AZT): Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, zidovudine (AZT) was shelved after showing little promise in cancer models.[3][9] However, with the onset of the AIDS epidemic in the 1980s, AZT was screened for antiviral activity. In 1984, it was discovered to be a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).[3] This led to its fast-tracked approval by the FDA in 1987 as the first drug to treat AIDS.[6]
These landmark discoveries paved the way for the development of a vast array of pyrimidine-based drugs with diverse therapeutic applications, including antiviral, antifungal, antibacterial, and anticancer agents.[10]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for historically significant and representative pyrimidine-based compounds.
Table 1: Physicochemical Properties of Key Pyrimidine Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 245 (decomposes)[11] | 260 (decomposes)[11] | 142 g/L (20 °C)[11] | 4.01[11] |
| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes)[12] | Decomposes[12] | Soluble in hot water[13] | 9.389[12] |
| Cytosine | C₄H₅N₃O | 111.10 | 320-325 (decomposes)[4][8] | - | 7.7 g/L[4] | 4.45, 12.2[4] |
| Thymine | C₅H₆N₂O₂ | 126.11 | 316-317[6] | 335 (decomposes)[6] | 3.82 g/L[6] | 9.7[6] |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178[14] | - | Very slightly soluble[14] | 7.3[14] |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 282-283[15] | - | 12 g/L (25 °C) | 8.1 |
| Zidovudine (AZT) | C₁₀H₁₃N₅O₄ | 267.24 | 113-115[16] | - | 50 g/L[16] | 9.53[16] |
Table 2: Biological Activity of Selected Pyrimidine-Based Drugs
| Drug | Class | Target/Mechanism of Action | IC₅₀ / EC₅₀ / MIC | Disease Indication |
| Phenobarbital | Anticonvulsant | Potentiates GABA-A receptor activity | - | Epilepsy |
| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase[15] | Varies by cell line | Colorectal, breast, pancreatic cancer[17] |
| Zidovudine (AZT) | Antiviral (NRTI) | Inhibits HIV reverse transcriptase[3] | Varies by viral strain | HIV/AIDS |
| Lamivudine | Antiviral (NRTI) | Inhibits HIV reverse transcriptase and HBV DNA polymerase | Varies by viral strain | HIV/AIDS, Hepatitis B |
| Flucytosine | Antifungal | Converted to 5-fluorouracil, inhibits DNA and RNA synthesis | MICs vary by fungal species | Systemic fungal infections |
| Gefitinib | Anticancer (TKI) | Inhibits EGFR tyrosine kinase | Varies by EGFR mutation status | Non-small cell lung cancer |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key historical pyrimidine compounds.
Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This procedure is adapted from the classical synthesis.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (11.5 g, 0.5 mol) in absolute ethanol (250 mL).[1]
-
To the resulting sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol).[1]
-
In a separate beaker, dissolve dry urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL).[1]
-
Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.[1]
-
Reflux the mixture for 7 hours on an oil bath heated to 110 °C. A white solid (sodium salt of barbituric acid) will precipitate.[1]
-
After cooling, add hot water (450 mL) to dissolve the solid.[1]
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.[1]
-
Cool the solution in an ice bath to crystallize the barbituric acid.[1]
-
Collect the white crystals by vacuum filtration, wash with cold water, and dry.[1]
Pinner Synthesis of Pyrimidines
The Pinner synthesis is a general method for preparing substituted pyrimidines.
General Procedure:
-
Condense an amidine with a β-dicarbonyl compound (e.g., β-ketoester, malonic ester, or β-diketone).[3][9]
-
The reaction is typically catalyzed by an acid or a base.[3]
-
The mechanism involves the initial formation of an enamine from the β-dicarbonyl compound, followed by nucleophilic attack of the amidine and subsequent cyclization and dehydration to form the pyrimidine ring.[9]
Synthesis of Uracil from Malic Acid and Urea
This is a common laboratory synthesis of uracil.
Materials:
-
Malic acid
-
Urea
-
Fuming sulfuric acid
Procedure:
-
Carefully add malic acid to fuming sulfuric acid in a reaction vessel.[5]
-
Add urea to the mixture.[5]
-
Heat the reaction mixture. The condensation reaction will produce uracil.[5]
-
Isolate and purify the uracil from the reaction mixture.
Synthesis of Cytosine from Urea and Cyanoacetaldehyde
This method provides a plausible prebiotic synthesis route for cytosine.
Materials:
-
Urea
-
Cyanoacetaldehyde
Procedure:
-
Prepare a concentrated aqueous solution of urea.
-
Add cyanoacetaldehyde to the urea solution.
-
Heat the mixture. In concentrated urea solutions, cyanoacetaldehyde reacts to form cytosine in significant yields.
-
Uracil can be subsequently formed by the hydrolysis of cytosine.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to pyrimidine-based compounds.
Pyrimidine Metabolism Pathway
Caption: De novo synthesis, salvage, and degradation pathways of pyrimidines.
EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Drugs
Caption: EGFR signaling and its inhibition by pyrimidine-based tyrosine kinase inhibitors.
Generalized Workflow for Pyrimidine-Based Drug Discovery
Caption: A generalized workflow for the discovery and development of pyrimidine-based drugs.
Conclusion
From their early beginnings as synthetic curiosities to their central role in modern medicine and molecular biology, pyrimidine-based compounds have had a profound impact on science and human health. The historical discoveries of barbiturates, nucleobases, and pioneering anticancer and antiviral agents have laid a rich foundation for contemporary drug discovery. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers seeking to build upon this legacy. The visualized pathways and workflows provide a conceptual framework for understanding the complex interplay between pyrimidine chemistry and biological systems. As our understanding of disease mechanisms continues to evolve, the versatile pyrimidine scaffold will undoubtedly remain a privileged structure in the design and development of novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymine - Wikipedia [en.wikipedia.org]
- 7. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug | MD Anderson Cancer Center [mdanderson.org]
- 8. collegedunia.com [collegedunia.com]
- 9. process.st [process.st]
- 10. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 11. Barbituric acid - Wikipedia [en.wikipedia.org]
- 12. Uracil - Wikipedia [en.wikipedia.org]
- 13. Uracil | 66-22-8 [chemicalbook.com]
- 14. Phenobarbital CAS#: 50-06-6 [m.chemicalbook.com]
- 15. Fluorouracil - Wikipedia [en.wikipedia.org]
- 16. Zidovudine | 30516-87-1 [chemicalbook.com]
- 17. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4,5,6-Trichloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5,6-trichloropyrimidine-2-carbonitrile as a versatile scaffold for the generation of novel pyrimidine-based derivatives with potential therapeutic applications. The protocols outlined below are based on established literature and offer detailed methodologies for the synthesis of key intermediates and final compounds.
Introduction
Pyrimidine-based compounds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The highly functionalized 4,5,6-trichloropyrimidine-2-carbonitrile scaffold is a particularly attractive starting material for the synthesis of diverse compound libraries. The presence of three reactive chlorine atoms at the C4, C5, and C6 positions, coupled with the electron-withdrawing nitrile group at the C2 position, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various pharmacophoric groups, leading to the development of novel derivatives with tailored biological profiles.
Derivatives of pyrimidine-2-carbonitrile have shown promise as potent inhibitors of various biological targets. For instance, substituted 2-cyanopyrimidines have been identified as promising falcipain inhibitors for the treatment of malaria.[4][5] Furthermore, related pyrimidine-5-carbonitrile derivatives have been investigated as EGFR inhibitors for anticancer therapy, COX-2 inhibitors with anti-inflammatory and anticancer potential, and dual PI3K/mTOR inhibitors.[6][7][8] This highlights the broad therapeutic potential of the pyrimidine carbonitrile scaffold in drug discovery.
Synthesis of the Starting Material: 4,5,6-Trichloropyrimidine-2-carbonitrile
A reliable route for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile has been developed starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.[9][10] The multi-step synthesis involves the protection of the C4 and C6 positions, followed by cyanation, chlorination, and deprotection/chlorination to yield the desired product.
Experimental Protocol: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile[9][10]
-
Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in an appropriate solvent, add sodium benzyloxide. The reaction mixture is stirred at room temperature until completion.
-
Oxidation to Sulfone: The resulting 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine is oxidized to the corresponding sulfone using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
-
Cyanation: The sulfone is then displaced by a cyanide group using a cyanide salt, such as potassium cyanide (KCN), to yield 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.
-
Chlorination at C5: The C5 position of the pyrimidine ring is chlorinated using N-chlorosuccinimide (NCS) in a suitable solvent to give 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile.
-
Deprotection and Chlorination: The benzyl protecting groups are removed, and the hydroxyl groups are subsequently chlorinated using a chlorinating agent like phosphorus oxychloride (POCl3) to afford the final product, 4,5,6-trichloropyrimidine-2-carbonitrile.
Synthesis of Novel Derivatives
The reactivity of the chlorine atoms on the 4,5,6-trichloropyrimidine-2-carbonitrile ring allows for the synthesis of a variety of derivatives through nucleophilic substitution reactions.
Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide
The nitrile group at the C2 position can be readily hydrolyzed to a carboxamide group under acidic conditions.[11][12][13]
-
To stirred concentrated sulfuric acid (2 mL) at approximately 20°C, add 4,5,6-trichloropyrimidine-2-carbonitrile (104 mg, 0.500 mmol).
-
Stir the mixture at this temperature for 6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with dichloromethane (5 x 10 mL).
-
Dry the combined organic layers over sodium sulfate (Na2SO4).
-
Evaporate the solvent in vacuo to yield 4,5,6-trichloropyrimidine-2-carboxamide.
Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile
Selective substitution at the C6 position can be achieved using nucleophiles such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[14]
-
To a solution of 4,5,6-trichloropyrimidine-2-carbonitrile in acetonitrile (MeCN), add one equivalent of DABCO.
-
Stir the reaction mixture at approximately 20°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Data Presentation
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4,6-dichloro-2-(methylthio)pyrimidine | Multi-step synthesis | 4,5,6-Trichloropyrimidine-2-carbonitrile | 30% | [9][10] |
| 4,5,6-Trichloropyrimidine-2-carbonitrile | Concentrated H2SO4, 20°C, 6h | 4,5,6-Trichloropyrimidine-2-carboxamide | 91% | [13] |
| 4,5,6-Trichloropyrimidine-2-carbonitrile | DABCO (1 equiv.), MeCN, 20°C | 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile | 52% | [14] |
Visualizations
Caption: Synthetic workflow for 4,5,6-trichloropyrimidine-2-carbonitrile and its derivatives.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Trichloropyrimidine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,5,6-trichloropyrimidine-2-carbonitrile as a versatile scaffold in medicinal chemistry for the development of targeted therapies. The unique reactivity of this molecule, possessing multiple sites for nucleophilic substitution and further modification of the nitrile group, makes it an attractive starting material for the synthesis of a diverse range of kinase and enzyme inhibitors.
Introduction to Trichloropyrimidine-2-carbonitrile as a Privileged Scaffold
4,5,6-Trichloropyrimidine-2-carbonitrile is a highly reactive heterocyclic compound that serves as a valuable building block in the synthesis of potent and selective inhibitors of various key drug targets. The presence of three chlorine atoms at positions 4, 5, and 6 of the pyrimidine ring, along with a nitrile group at position 2, offers multiple reaction sites for the strategic introduction of various functionalities to achieve desired pharmacological profiles. This scaffold has been successfully employed in the development of inhibitors for several important classes of enzymes, including kinases and cyclooxygenases, which are implicated in cancer and inflammatory diseases.
Applications in Kinase Inhibitor Development
The pyrimidine core is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors. 4,5,6-Trichloropyrimidine-2-carbonitrile provides a robust platform for the synthesis of novel kinase inhibitors targeting critical signaling pathways in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Significance: The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation, often through mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[3]
Application: The trichloropyrimidine scaffold can be elaborated to generate potent EGFR inhibitors. By sequentially substituting the chlorine atoms with appropriate amine-containing fragments, it is possible to synthesize compounds that bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.
Signaling Pathway of EGFR
Caption: EGFR Signaling Pathway.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Significance: ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including a subset of NSCLC. The transforming growth factor-beta (TGF-β) signaling pathway, which involves the ALK5 receptor, is also crucial in cancer progression, particularly in processes like epithelial-mesenchymal transition (EMT) and metastasis.[4][5]
Application: 4,5,6-Trichloropyrimidine-2-carbonitrile is a key starting material for the synthesis of ALK5 inhibitors.[6] The strategic substitution of the chlorine atoms allows for the introduction of pharmacophoric elements that can selectively target the ATP-binding pocket of ALK5, thereby blocking TGF-β signaling.
Signaling Pathway of ALK5
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell proliferation assays [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular imaging of aurora kinase A (AURKA) expression: Synthesis and preclinical evaluation of radiolabeled alisertib (MLN8237) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trichloropyrimidine-2-carbonitrile as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloropyrimidine-2-carbonitrile is a highly reactive and versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of agrochemicals. Its pyrimidine core, substituted with three chlorine atoms and a nitrile group, offers multiple reactive sites for nucleophilic substitution and other chemical transformations. This allows for the introduction of diverse functional groups, leading to the development of novel fungicides and herbicides with potent biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of agrochemical candidates.
Key Features of this compound
-
Multiple Reactive Sites: The three chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement, allowing for sequential and regioselective introduction of various substituents.
-
Versatile Intermediate: It serves as a foundational scaffold for creating libraries of pyrimidine-based derivatives for high-throughput screening in agrochemical discovery.
-
Access to Novel Chemical Space: Its unique substitution pattern enables the synthesis of compounds with novel modes of action, potentially overcoming existing resistance issues in target pests and weeds.
Applications in Agrochemical Synthesis
This compound is a valuable precursor for the synthesis of various classes of agrochemicals, primarily fungicides and herbicides. The pyrimidine scaffold is a well-established pharmacophore in many commercial pesticides.
Fungicide Development
Pyrimidine derivatives are known to exhibit significant antifungal properties. By reacting this compound with various nucleophiles such as amines, thiols, and alcohols, novel compounds with potent activity against a broad spectrum of phytopathogenic fungi can be synthesized. For instance, derivatives of pyrimidine have been shown to be effective against challenging fungal pathogens in agriculture.[1]
Herbicide Development
The pyrimidine core is also a key feature in several commercial herbicides. This compound can be used to synthesize derivatives that inhibit essential plant enzymes, leading to effective weed control. For example, aryloxyphenoxypropionate herbicides, a major class of herbicides, can be conceptually derived from pyrimidine structures.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from reported syntheses and biological evaluations of compounds derived from or related to this compound.
| Compound/Intermediate | Starting Material | Reaction Type | Yield (%) | Biological Activity (EC50/IC50) | Target Organism | Reference |
| 4,5,6-Trichloropyrimidine-2-carboxamide | 4,5,6-Trichloropyrimidine-2-carbonitrile | Acid Hydrolysis | 91 | Not Reported | - | [3][4] |
| 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine | Multi-step synthesis | - | 10.5 µg/mL | Phomopsis sp. | [5] |
| Benzoylurea derivative (4l) | 2,6-difluorobenzamide and pyrimidine intermediate | Multi-step synthesis | - | 5.21 µg/mL | Rhizoctonia solani | [6] |
| Pyrimidinyloxyphenoxypropionate derivative (11l) | 4-chloro-6-methoxypyrimidine-2-carbonitrile | Nucleophilic substitution and hydrolysis | - | >65% inhibition (stalk growth) | Barnyard grass | [2] |
| Pyrimidinyloxyphenoxypropionate derivative (11m) | 4-chloro-6-methoxypyrimidine-2-carbonitrile | Nucleophilic substitution and hydrolysis | - | >65% inhibition (stalk growth) | Barnyard grass | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide[4]
This protocol describes the hydrolysis of the nitrile group of 4,5,6-trichloropyrimidine-2-carbonitrile to the corresponding carboxamide.
Materials:
-
4,5,6-Trichloropyrimidine-2-carbonitrile
-
Concentrated sulfuric acid
-
Crushed ice
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To 2 mL of stirred concentrated sulfuric acid at approximately 20°C, add 104 mg (0.500 mmol) of 4,5,6-trichloropyrimidine-2-carbonitrile.
-
Stir the mixture at this temperature for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with DCM (5 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent in vacuo to yield the title compound.
Expected Yield: 103 mg (91%) of 4,5,6-trichloropyrimidine-2-carboxamide as colorless plates.
Protocol 2: General Procedure for Nucleophilic Substitution
This generalized protocol outlines the reaction of this compound with a nucleophile (e.g., an amine, R-NH₂).
Materials:
-
4,5,6-Trichloropyrimidine-2-carbonitrile
-
Nucleophile (e.g., amine, thiol, or alcohol)
-
A suitable solvent (e.g., acetonitrile, THF, DMF)
-
A base (e.g., triethylamine, potassium carbonate), if necessary
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1 equivalent of 4,5,6-trichloropyrimidine-2-carbonitrile in the chosen solvent.
-
Add 1 to 1.2 equivalents of the nucleophile. If the nucleophile is an amine salt, add an equivalent of a non-nucleophilic base.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: General reaction scheme for the functionalization of this compound.
Caption: A typical experimental workflow for synthesis using this compound.
Conclusion
This compound is a potent and adaptable building block for the discovery of new agrochemicals. Its reactivity allows for the straightforward synthesis of a diverse array of pyrimidine derivatives. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this scaffold and develop next-generation fungicides and herbicides. The continued investigation into the synthesis and biological activity of novel derivatives will undoubtedly lead to the identification of new and effective crop protection agents.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trichloropyrimidine-2-carbonitrile in Materials Science: A Review of Current Research and Future Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloropyrimidine-2-carbonitrile, a highly functionalized heterocyclic compound, presents significant potential as a versatile building block in the field of materials science. Its unique molecular architecture, featuring three reactive chlorine atoms and a cyano group attached to a pyrimidine core, offers multiple sites for chemical modification. This reactivity allows for its incorporation into a variety of material backbones, enabling the synthesis of novel polymers, functional dyes, and potentially advanced electronic materials. While direct applications in materials science are still an emerging area of research, the inherent chemical properties of this compound suggest a promising future. This document provides an overview of the current state of knowledge, including synthetic protocols for the molecule and its derivatives, and explores potential applications based on the functionalities of related compounds.
Synthesis and Characterization
The primary isomer discussed in the scientific literature is 4,5,6-trichloropyrimidine-2-carbonitrile. Its synthesis has been achieved through multi-step procedures, with characterization data providing a solid foundation for its use in further material synthesis.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₅Cl₃N₃ |
| Molecular Weight | 208.44 g/mol |
| Appearance | Colorless needles |
| Melting Point | 62-63 °C |
| Infrared (IR) ν_max_ | 2268 cm⁻¹ (C≡N) |
| ¹³C NMR (125 MHz, CDCl₃) δ | 161.1 (s), 139.7 (s), 133.2 (s), 113.4 (s) |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
This protocol describes a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Potassium cyanide (KCN)
-
18-crown-6
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine: 4,6-dichloro-2-(methylthio)pyrimidine is reacted with benzyl alcohol and NaH.
-
Oxidation to Sulfone: The resulting thioether is oxidized using mCPBA in DCM to yield 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine.
-
Cyanation: The sulfone is displaced with a cyanide group using KCN and 18-crown-6 in MeCN to afford 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.[1]
-
Chlorination: The product from the previous step is chlorinated with NCS to give 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile.
-
Final Conversion: The benzyloxy groups are removed and the pyrimidine ring is chlorinated in a two-step procedure. The compound is first treated with TFA, followed by reaction with PCl₅ and POCl₃ to yield 4,5,6-trichloropyrimidine-2-carbonitrile.[1] The product is purified by chromatography.[1]
Protocol 2: Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide
This protocol details the hydration of the nitrile group of 4,5,6-trichloropyrimidine-2-carbonitrile.[2][3]
Materials:
-
4,5,6-trichloropyrimidine-2-carbonitrile
-
Concentrated sulfuric acid
-
Crushed ice
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
4,5,6-trichloropyrimidine-2-carbonitrile (0.500 mmol) is added to stirred concentrated sulfuric acid (2 mL) at approximately 20 °C.[3]
-
The mixture is stirred at this temperature for 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is poured into crushed ice.[3]
-
The aqueous mixture is extracted with DCM (5 x 10 mL).[3]
-
The combined organic layers are dried over Na₂SO₄.[3]
-
The solvent is removed under reduced pressure to yield 4,5,6-trichloropyrimidine-2-carboxamide as colorless plates (91% yield).[2][3]
Potential Applications in Materials Science
While direct, documented applications of this compound in materials science are currently limited, the reactivity of its functional groups and the properties of analogous compounds suggest several promising areas for future research and development.
Functional Dyes and Pigments
The trichloropyrimidine core can act as a robust anchor for chromophores, similar to its isomer, 2,4,6-trichloro-pyrimidine-5-carbaldehyde, which is used in the synthesis of reactive dyes.[4] The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the covalent attachment of the dye molecule to substrates containing nucleophilic groups, such as the hydroxyl groups in cellulose-based textiles.
Logical Workflow for Dye Synthesis:
References
Application Notes and Protocols for the Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The following sections outline the necessary reagents, step-by-step procedures, and expected outcomes based on established synthetic routes.
Overview of Synthetic Strategy
The primary route for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile involves a multi-step process starting from 4,6-dichloro-2-(methylthio)pyrimidine. This precursor is converted to a key intermediate, 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, which is then transformed into the final product. An alternative, though less detailed in the provided literature, commences from thiobarbituric acid.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis, including yields of intermediate and final products, as well as the melting point of the target compound.
| Step | Product | Yield (%) | Melting Point (°C) |
| Multi-step conversion from 4,6-dichloro-2-(methylthio)pyrimidine | 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 67 (overall) | Not specified |
| Oxidation of thioether to sulfone | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 94 | Not specified |
| Displacement of sulfone with cyanide | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | 87 | Not specified |
| Chlorination with NCS | 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 95 | Not specified |
| Two-step conversion from benzyloxy intermediate | 4,5,6-Trichloropyrimidine-2-carbonitrile | 30 (overall) | 62-63 |
Experimental Protocols
The following protocols are detailed for the key transformations in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.
Protocol 1: Synthesis of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to approximately 0 °C, combine 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.00 mmol) in dichloromethane (3 mL).
-
Addition of Oxidizing Agent: To the stirred mixture, add m-chloroperbenzoic acid (m-CPBA) of 77% purity (2.00 mmol) in a single portion.
-
Reaction Progression: Seal the flask with a CaCl₂ drying tube to protect it from moisture and continue stirring at approximately 20 °C. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is completely consumed (typically 24 hours).
-
Work-up: Upon completion, add diethyl ether (20 mL) and a saturated aqueous solution of sodium carbonate (Na₂CO₃) (10 mL). Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with an additional 10 mL of diethyl ether.
-
Isolation: Combine the organic phases, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfone product.[1]
Protocol 2: Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer, dissolve 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (1.00 mmol) in acetonitrile (5 mL) at approximately 20 °C.
-
Addition of Reagents: Add 18-crown-6 (0.10 mmol) followed by potassium cyanide (KCN) (3.00 mmol) in one portion.
-
Reaction Progression: Protect the reaction mixture from moisture with a CaCl₂ drying tube and stir at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed (approximately 24 hours).
-
Work-up: After the reaction is complete, add diethyl ether (20 mL) and water (10 mL). Separate the two layers.
-
Extraction: Extract the aqueous layer with an additional 10 mL of diethyl ether.
-
Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under vacuum to obtain the pyrimidine-2-carbonitrile product.[1]
Protocol 3: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
This transformation is a two-step procedure starting from 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile.
Method A: Reaction with Trifluoroacetic Acid
-
Deprotection: In a suitable reaction vessel, stir a mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (0.200 mmol) in trifluoroacetic acid (TFA) (2 mL) at approximately 72 °C. Continue stirring until the starting material is completely consumed as monitored by TLC (around 2 hours).
-
Solvent Removal: Evaporate the solvent under vacuum.
-
Chlorination: To the crude product, add phosphorus pentachloride (PCl₅) (2.00 mmol) and phosphorus oxychloride (POCl₃) (2 mL). Stir the mixture at about 106 °C until the starting material is fully consumed (approximately 2 hours, monitored by TLC).
-
Work-up: Add diethyl ether (20 mL) and water (10 mL) to the reaction mixture. Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.
-
Purification: Combine the organic phases, dry over Na₂SO₄, filter, and adsorb the mixture onto silica. Purify by column chromatography (n-hexane/DCM 60:40) to yield 4,5,6-trichloropyrimidine-2-carbonitrile as colorless needles.[1]
Method B: Reaction with Boron Tribromide
-
Deprotection: To a stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (0.200 mmol) in dichloromethane (8 mL) at approximately -5 °C, add boron tribromide (BBr₃) (1 M in DCM, 0.8 mL, 0.8 mmol). Stir the mixture at this temperature until the starting material is completely consumed (about 10 minutes, monitored by TLC).
-
Isolation of Intermediate: Filter the resulting precipitate, wash it with dichloromethane (5 mL), and air-dry.
-
Chlorination: Transfer the crude solid to a round-bottom flask and add PCl₅ (2.00 mmol) and POCl₃ (2 mL). Stir the mixture at approximately 106 °C until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Method A to obtain the final product.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Trichloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions on trichloropyrimidine-2-carbonitrile. The content is designed to guide researchers in the synthesis of novel substituted pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and drug development. The protocols and data presented are based on established methodologies for structurally related polychlorinated pyrimidines, offering a robust starting point for experimental design.
Introduction
Polychlorinated pyrimidines are versatile building blocks in organic synthesis due to the differential reactivity of their chlorine substituents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the selective functionalization of these heterocycles, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives. This compound, a highly functionalized pyrimidine, presents multiple reactive sites for substitution. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro and cyano substituents, facilitates palladium-catalyzed cross-coupling reactions.
Based on extensive studies of related polychlorinated pyrimidines, the regioselectivity of the Suzuki coupling reaction is well-established. The reaction preferentially occurs at the most electrophilic positions, which are typically the C4 and C6 positions, followed by the C2 position. The presence of a nitrile group at the C2 position is expected to further deactivate this position towards oxidative addition, thus favoring selective mono- or di-substitution at the C4 and C6 positions.
Reaction Pathway and Regioselectivity
The anticipated reaction pathway for the Suzuki coupling of 2,4,6-trichloropyrimidine-5-carbonitrile (as a representative isomer) is illustrated below. The reaction is expected to proceed sequentially, first at the C4 or C6 position, followed by the other, and lastly at the C2 position under more forcing conditions.
Caption: Predicted regioselective Suzuki coupling pathway for this compound.
Experimental Protocols
The following protocols are adapted from successful Suzuki coupling reactions on related polychlorinated pyrimidines and provide a strong starting point for the functionalization of this compound.
Protocol 1: Microwave-Assisted Mono-Arylation at the C4/C6 Position
This protocol is optimized for rapid and efficient mono-substitution, leveraging microwave irradiation to shorten reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (3 mmol).
-
Add Pd(PPh₃)₄ (0.005-0.02 mmol).
-
Add 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120°C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thermal Conditions for Stepwise Di-Arylation
This protocol allows for a more controlled, stepwise introduction of two different aryl groups at the C4 and C6 positions.
Materials:
-
This compound
-
First arylboronic acid (1.1 equivalents)
-
Second arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene or 1,4-Dioxane
-
Water
-
Schlenk flask
Procedure: Step 1: First Coupling
-
Set up a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1 mmol), the first arylboronic acid (1.1 mmol), base (3 mmol), and PdCl₂(dppf) (0.02-0.05 mmol).
-
Add the solvent system (e.g., 10 mL of dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup. Isolate and purify the mono-arylated intermediate.
Step 2: Second Coupling
-
Use the purified mono-arylated product from Step 1 as the starting material.
-
Repeat the procedure with the second arylboronic acid (1.2 equivalents). More forcing conditions (higher temperature or longer reaction time) may be necessary.
-
Isolate and purify the final di-arylated product.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Data Presentation: Reaction Conditions for Suzuki Coupling of Polychlorinated Pyrimidines
The following tables summarize typical conditions and outcomes for Suzuki coupling reactions on related polychlorinated pyrimidines, which can serve as a reference for optimizing reactions with this compound.
Table 1: Mono-Arylation of Dichloropyrimidines
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 70-90 | |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 h | 60-85 | |
| 4,6-Dichloropyrimidine | PdCl₂(dppf) (3) | K₃PO₄ | Toluene | 100 | 6 h | 75-92 |
Table 2: Di-Arylation of Dichloropyrimidines
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ | iPrOH/Toluene/H₂O | 70 | 18 h | 60-80 | |
| 4,6-Dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 80 | 22 h | 55-70 |
Table 3: Sequential Coupling of Trichloropyrimidines
| Substrate | Position | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | C4 | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | 4 | 80-95 | |
| 2,4,6-Trichloropyrimidine | C6 (on mono-subst. product) | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | 12 | 70-85 | |
| 2,4,5,6-Tetrachloropyrimidine | C4/C6 | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-85 |
Conclusion
The Suzuki coupling reaction is a highly effective method for the selective functionalization of this compound. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can achieve mono-, di-, or potentially tri-substitution of the pyrimidine core. The provided protocols, based on well-established precedents for similar molecules, offer a solid foundation for the synthesis of novel and diverse libraries of pyrimidine derivatives for applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrates and desired products.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4,5,6-Trichloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 4,5,6-trichloropyrimidine-2-carbonitrile, a versatile scaffold for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. The document includes known experimental protocols, quantitative data, and predictive discussions on reactivity with various nucleophiles based on analogous systems.
Introduction
4,5,6-Trichloropyrimidine-2-carbonitrile is a highly functionalized pyrimidine derivative offering multiple reactive sites for synthetic elaboration. The presence of three chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nitrile group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, enabling the generation of diverse molecular libraries for screening and lead optimization in drug development programs. Pyrimidine-based compounds are integral to many therapeutic agents, including kinase inhibitors, antivirals, and anticancer drugs.[1][2]
Regioselectivity of Nucleophilic Substitution
The reactivity of the chlorine atoms on the pyrimidine ring is not uniform. In analogous polychlorinated pyrimidines, such as 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater activation by the para and ortho nitrogen atoms. For 4,5,6-trichloropyrimidine-2-carbonitrile, the chlorine atoms are at the C4, C5, and C6 positions. Based on the principles of SNAr on pyrimidine systems, the C4 and C6 positions are expected to be the most reactive sites for nucleophilic displacement. Experimental evidence from the reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) confirms that substitution occurs selectively at the C4/C6 position.[1]
Reaction with Nitrogen Nucleophiles
Reaction with 1,4-Diazabicyclo[2.2.2]octane (DABCO)
The reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with DABCO results in the formation of a piperazine-containing product through a nucleophilic attack and subsequent ring-opening of the DABCO moiety. This reaction highlights the susceptibility of the C4/C6 position to nucleophilic attack.
Quantitative Data:
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| DABCO | 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile | MeCN | ca. 20 | 4 days | 52 | [1] |
Experimental Protocol: [1]
-
To a stirred solution of 4,5,6-trichloropyrimidine-2-carbonitrile (104 mg, 0.500 mmol) in acetonitrile (5 mL) at approximately 20 °C, add 1,4-diazabicyclo[2.2.2]octane (DABCO, 56.0 mg, 0.500 mmol) in one portion.
-
Protect the reaction mixture from moisture using a CaCl₂ drying tube.
-
Stir the mixture at this temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Continue stirring until the starting material is completely consumed (approximately 4 days).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile.
Hydrolysis of the Nitrile Group
The nitrile functionality at the C2 position can be readily hydrolyzed to a primary amide under acidic conditions. This transformation provides an alternative scaffold, 4,5,6-trichloropyrimidine-2-carboxamide, for further synthetic diversification. This derivative has one less leaving group, which could lead to more regioselective substitution chemistry in subsequent reactions.[3][4]
Quantitative Data:
| Reagent | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ (conc.) | 4,5,6-trichloropyrimidine-2-carboxamide | H₂SO₄ | ca. 20 | 6 h | 91 | [3][5] |
-
To stirred concentrated sulfuric acid (2 mL) at approximately 20 °C, add 4,5,6-trichloropyrimidine-2-carbonitrile (104 mg, 0.500 mmol).
-
Stir the mixture at this temperature and monitor the reaction by TLC until the starting material is completely consumed (approximately 6 hours).
-
Carefully pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with dichloromethane (5 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent in vacuo to yield 4,5,6-trichloropyrimidine-2-carboxamide.
Predicted Reactivity with Other Nucleophiles
While specific examples for the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with a broad range of nucleophiles are limited in the literature, its reactivity can be predicted based on the behavior of structurally similar polychlorinated pyrimidines. The following sections outline the expected outcomes for reactions with primary and secondary amines, oxygen nucleophiles, and sulfur nucleophiles.
Primary and Secondary Amines
It is anticipated that primary and secondary amines will readily displace one of the chlorine atoms at the C4 or C6 position under mild conditions. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically required to neutralize the HCl generated during the reaction. Further substitution at the remaining chloro-positions would likely require more forcing conditions.
Oxygen Nucleophiles (Alkoxides and Phenoxides)
Alkoxides and phenoxides are expected to react similarly to amines, displacing a chlorine atom at the C4 or C6 position. These reactions are typically carried out by generating the alkoxide or phenoxide in situ using a strong base like sodium hydride or by using the corresponding alcohol or phenol with a base such as potassium carbonate in a polar aprotic solvent.
Sulfur Nucleophiles (Thiols and Thiolates)
Thiols are potent nucleophiles and are expected to readily participate in SNAr reactions with 4,5,6-trichloropyrimidine-2-carbonitrile. The use of a base to deprotonate the thiol to the more nucleophilic thiolate is standard practice. These reactions are often fast and high-yielding.
General Experimental Workflow for Nucleophilic Substitution
The following diagram illustrates a general workflow for performing and analyzing nucleophilic substitution reactions with 4,5,6-trichloropyrimidine-2-carbonitrile.
Applications in Drug Discovery
The substituted pyrimidine derivatives accessible from 4,5,6-trichloropyrimidine-2-carbonitrile are valuable scaffolds in medicinal chemistry. The pyrimidine core is a key pharmacophore in a multitude of approved drugs, particularly in oncology and infectious diseases. For instance, substituted pyrimidines are central to the structure of many kinase inhibitors, where they often act as hinge-binding motifs. The ability to introduce diverse substituents at the C4, C5, and C6 positions, as well as to modify the C2-carbonitrile, allows for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][6][7]
Signaling Pathway Context: Kinase Inhibition
Many pyrimidine-based drugs function by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Trichloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 4,5,6-trichloropyrimidine-2-carbonitrile, a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the ability to selectively functionalize this scaffold is of paramount importance in drug discovery. The following protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar halogenated pyrimidines and serve as a comprehensive guide for the synthesis of novel pyrimidine derivatives.
Introduction
Substituted pyrimidines are integral components of many pharmaceuticals, including anticancer and antiviral agents.[1][2] The inherent reactivity of halogenated pyrimidines towards palladium-catalyzed cross-coupling reactions provides a powerful tool for the construction of diverse molecular architectures.[2][3] 4,5,6-Trichloropyrimidine-2-carbonitrile offers multiple reactive sites for sequential and regioselective functionalization, making it an attractive starting material for the synthesis of complex molecules.[4][5]
The protocols outlined below describe the conditions for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions on this substrate. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of substituents.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of 4,5,6-trichloropyrimidine-2-carbonitrile proceed through a general catalytic cycle.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki Coupling Protocol
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide.[2][3][6]
Experimental Workflow
Figure 2: Workflow for the Suzuki coupling reaction.
Materials
| Reagent | Supplier | Grade |
| 4,5,6-Trichloropyrimidine-2-carbonitrile | In-house/Custom | >95% |
| Phenylboronic Acid | Sigma-Aldrich | 97% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Potassium Carbonate | Fisher Scientific | ACS Grade |
| 1,4-Dioxane | Acros Organics | Anhydrous, 99.8% |
| Deionized Water | --- | --- |
Protocol
-
To a flame-dried Schlenk flask, add 4,5,6-trichloropyrimidine-2-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 82 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 8 | 78 |
Note: Yields are representative and based on reactions with similar chloropyrimidine substrates.
Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7][8][9]
Experimental Workflow
Figure 3: Workflow for the Sonogashira coupling reaction.
Materials
| Reagent | Supplier | Grade |
| 4,5,6-Trichloropyrimidine-2-carbonitrile | In-house/Custom | >95% |
| Phenylacetylene | Sigma-Aldrich | 98% |
| Bis(triphenylphosphine)palladium(II) dichloride | Alfa Aesar | 98% |
| Copper(I) Iodide | Strem Chemicals | 99.99% |
| Triethylamine | Fisher Scientific | >99.5% |
| Tetrahydrofuran (THF) | Acros Organics | Anhydrous, 99.9% |
Protocol
-
To a flame-dried Schlenk flask, add 4,5,6-trichloropyrimidine-2-carbonitrile (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous Tetrahydrofuran (10 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 10 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | DMF | 50 | 8 | 75 |
Note: Yields are representative and based on reactions with similar chloropyrimidine substrates.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a direct route to N-arylated products.[10][11][12][13]
Experimental Workflow
Figure 4: Workflow for the Buchwald-Hartwig amination reaction.
Materials
| Reagent | Supplier | Grade |
| 4,5,6-Trichloropyrimidine-2-carbonitrile | In-house/Custom | >95% |
| Morpholine | Sigma-Aldrich | 99% |
| Tris(dibenzylideneacetone)dipalladium(0) | Strem Chemicals | 98% |
| Xantphos | TCI Chemicals | >98% |
| Sodium tert-butoxide | Acros Organics | 97% |
| Toluene | Fisher Scientific | Anhydrous, 99.8% |
Protocol
-
To a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to a vial and stir in anhydrous toluene (2 mL) for 10 minutes.
-
In a separate flame-dried Schlenk flask, add 4,5,6-trichloropyrimidine-2-carbonitrile (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous toluene (8 mL) and morpholine (1.2 mmol).
-
Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3.0) | Cs₂CO₃ | Toluene | 110 | 18 | 75 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 85 |
Note: Yields are representative and based on reactions with similar chloropyrimidine substrates.
Conclusion
The palladium-catalyzed cross-coupling reactions of 4,5,6-trichloropyrimidine-2-carbonitrile provide a robust and versatile platform for the synthesis of a wide array of substituted pyrimidine derivatives. The protocols detailed herein for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions offer a solid foundation for the exploration of novel chemical space in the development of new therapeutics and functional materials. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. New entry to a three-component pyrimidine synthesis by TMS-Ynones via Sonogashira coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for High-Throughput Screening of Trichloropyrimidine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of trichloropyrimidine-2-carbonitrile derivatives to identify and characterize potential therapeutic agents. The focus is on assays relevant to oncology drug discovery, specifically targeting cellular proliferation and kinase inhibition.
Introduction
Pyrimidine-based compounds are a well-established class of pharmacologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The this compound scaffold represents a versatile starting point for the synthesis of novel derivatives with potential therapeutic value. High-throughput screening provides an efficient means to evaluate large libraries of these compounds to identify "hits" with desired biological activity.[3]
This document outlines protocols for a primary cell-based screen to assess antiproliferative activity and a secondary biochemical screen to investigate a potential mechanism of action through kinase inhibition. The presented workflows and assays are designed to be robust, scalable, and amenable to automation for large-scale screening campaigns.
Data Presentation
The following tables represent typical data generated from the high-throughput screening of a hypothetical library of this compound derivatives.
Table 1: Primary Screen - Antiproliferative Activity in MCF-7 Cells (MTT Assay)
| Compound ID | Concentration (µM) | % Inhibition of Cell Proliferation | Hit (Yes/No) |
| TPC-001 | 10 | 85.2 | Yes |
| TPC-002 | 10 | 12.5 | No |
| TPC-003 | 10 | 92.1 | Yes |
| TPC-004 | 10 | 5.6 | No |
| ... | ... | ... | ... |
| TPC-100 | 10 | 68.9 | Yes |
| Staurosporine (Control) | 1 | 99.8 | Yes |
| DMSO (Vehicle) | 0.1% | 0.0 | No |
Hits are typically defined as compounds exhibiting >50% inhibition at a single screening concentration.
Table 2: Dose-Response Analysis of Primary Hits (IC50 Values)
| Compound ID | IC50 (µM) in MCF-7 Cells |
| TPC-001 | 2.5 |
| TPC-003 | 0.8 |
| TPC-100 | 8.1 |
| Staurosporine (Control) | 0.01 |
IC50 is the concentration of a compound that inhibits 50% of the biological activity.
Table 3: Secondary Screen - PI3Kα Kinase Inhibition Assay (TR-FRET)
| Compound ID | % Inhibition of PI3Kα @ 10 µM | IC50 (µM) |
| TPC-001 | 95.3 | 1.2 |
| TPC-003 | 98.1 | 0.5 |
| TPC-100 | 25.4 | > 20 |
| LY294002 (Control) | 99.5 | 0.9 |
This secondary screen helps to determine if the antiproliferative effect is mediated through inhibition of a specific kinase, in this case, PI3Kα.
Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical HTS workflow for the identification and validation of active this compound derivatives.
Caption: High-throughput screening workflow for this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases within critical signaling pathways.[2] The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers. The diagram below illustrates this pathway and the potential point of inhibition by active compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a compound.
Experimental Protocols
Protocol 1: Primary HTS - Antiproliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and automated liquid handling system
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into 96-well plates.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a master plate of compounds at the desired final concentration (e.g., 10 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add the compound dilutions to the cell plates. Include wells for vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Secondary HTS - Adapta™ Universal Kinase Assay for PI3Kα
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the amount of ADP produced during a kinase reaction.[5] It is a universal method suitable for virtually any kinase.[5]
Materials:
-
Recombinant human PI3Kα enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Kinase Tracer
-
ATP and substrate (e.g., PIP2)
-
Kinase reaction buffer
-
Confirmed "hit" this compound derivatives in DMSO
-
Low-volume 384-well plates (e.g., Corning 3820)
-
TR-FRET enabled microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the kinase reaction buffer containing the substrate (PIP2).
-
Prepare a solution of PI3Kα enzyme in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds and control inhibitor (e.g., LY294002) in DMSO, and then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the Adapta™ detection solution containing the Eu-anti-ADP antibody and the tracer.
-
Add 5 µL of the detection solution to each well.
-
Incubate for 30 minutes at room temperature to allow the detection reagents to equilibrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).
-
The TR-FRET signal is proportional to the amount of ADP produced. A decrease in the signal indicates inhibition of the kinase.
-
Calculate the percentage of inhibition and determine IC50 values from the dose-response curves.
-
Conclusion
The protocols and workflows described provide a robust framework for the high-throughput screening of this compound derivatives. By employing a primary antiproliferative screen followed by a specific biochemical kinase assay, researchers can efficiently identify and characterize promising compounds for further development in oncology and other therapeutic areas. The integration of these assays into a comprehensive screening cascade will facilitate the discovery of novel drug candidates.
References
- 1. Pyrimidine-5-carbonitriles: A review of available synthetic approaches and biological evaluation for promising compounds over the last decade [ejchem.journals.ekb.eg]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Trichloropyrimidine-2-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro and in vivo studies conducted on trichloropyrimidine-2-carbonitrile analogs and other closely related pyrimidine-carbonitrile derivatives. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these compounds as potential therapeutic agents.
In Vitro Studies: Probing the Anticancer Potential
A significant body of research highlights the potential of pyrimidine-carbonitrile derivatives as anticancer agents. In vitro studies are crucial for determining the direct cytotoxic effects of these compounds on cancer cells and for elucidating their mechanisms of action.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various pyrimidine-carbonitrile analogs against a panel of human cancer cell lines. This data provides a comparative overview of their cytotoxic potency.
Table 1: IC₅₀ Values of Pyrimidine-5-carbonitrile Derivatives Against Various Cancer Cell Lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | Erlotinib | 0.87 |
| A549 (Non-small Cell Lung Cancer) | 5.85 | 1.12 | ||
| MCF-7 (Breast Cancer) | 7.68 | 5.27 | ||
| 11e | HCT-116 (Colon Cancer) | 1.14 | Sorafenib | 8.96 |
| MCF-7 (Breast Cancer) | 1.54 | 11.83 | ||
| 12b | Leukemia SR | 0.10 ± 0.01 | - | - |
| 12d | Leukemia SR | 0.09 ± 0.01 | - | - |
| 7f | K562 (Leukemia) | < 10 | Staurosporine | 11.58 ± 0.55 |
| MCF-7 (Breast Cancer) | < 10 | 9.51 ± 0.52 | ||
| Compound 7 | Glioblastoma | 1.56 mM | Cisplatin | 1.67 mM |
Table 2: IC₅₀ Values of Pyrimidine-5-carbonitrile Derivatives Targeting Specific Enzymes. [1][2]
| Compound | Target | IC₅₀ | Reference Compound | IC₅₀ |
| 10b | EGFR | 8.29 ± 0.04 nM | Erlotinib | 2.83 ± 0.05 nM |
| 11e | VEGFR-2 | 0.61 µM | Sorafenib | - |
| 12b | VEGFR-2 | 0.53 µM | Sorafenib | - |
| 7f | PI3Kδ | 6.99 ± 0.36 µM | - | - |
| PI3Kγ | 4.01 ± 0.55 µM | - | - | |
| AKT-1 | 3.36 ± 0.17 µM | - | - |
Table 3: Cytotoxicity Against Normal Cell Lines. [3]
| Compound | Normal Cell Line | IC₅₀ (µM) |
| 11e | WI-38 (Human Lung Fibroblast) | 63.41 ± 0.015 |
Experimental Protocols: In Vitro Assays
Detailed methodologies are essential for the accurate assessment of the biological activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of pyrimidine-carbonitrile analogs on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-carbonitrile analogs in complete growth medium. The final concentration of DMSO should be less than 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Enzyme Inhibition Assay (EGFR Kinase Assay)
This protocol describes how to assess the inhibitory activity of pyrimidine-carbonitrile analogs against Epidermal Growth Factor Receptor (EGFR) kinase.[1]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound analogs
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the substrate, and the recombinant EGFR enzyme.
-
Compound Addition: Add the pyrimidine-carbonitrile analogs at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Erlotinib).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
In Vivo Studies: Evaluating Therapeutic Efficacy and Safety
In vivo studies are critical for assessing the therapeutic potential and safety profile of drug candidates in a whole-organism context. While specific in vivo data for this compound analogs is limited, general protocols for evaluating anticancer compounds in animal models can be adapted.
Data Presentation: In Vivo Toxicity
Table 4: Acute Oral Toxicity Study of Compound 7f. [2]
| Parameter | Observation |
| Dose | 2000 mg/kg |
| Mortality | No mortality observed |
| Clinical Signs | No signs of toxicity or abnormal behavior |
| Body Weight | No significant changes in body weight |
| Gross Necropsy | No abnormalities in organs |
Protocol 3: Xenograft Tumor Model for Anticancer Efficacy
This protocol provides a general framework for evaluating the in vivo anticancer activity of pyrimidine-carbonitrile analogs using a human tumor xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT-116, MCF-7)
-
Matrigel (optional)
-
This compound analog formulation for administration (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the pyrimidine-carbonitrile analog formulation to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size, or after a specific treatment duration), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth inhibition in the treatment group relative to the control group. Analyze the body weight data to assess toxicity.
Visualizations: Signaling Pathways and Workflows
Diagrams are provided to visualize key signaling pathways targeted by these compounds and the experimental workflows.
Signaling Pathways
// Nodes Ligand [label="Ligand\n(e.g., EGF)", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4"]; Analogs [label="Pyrimidine-carbonitrile\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853"]; AKT [label="AKT", fillcolor="#34A853"]; mTOR [label="mTOR", fillcolor="#34A853"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#F1F3F4", shape=ellipse];
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#34A853"]; Analogs [label="Pyrimidine-carbonitrile\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4"];
// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3; PIP3 -> AKT [label=" activates"]; AKT -> mTORC1; AKT -> Apoptosis [label=" inhibits"]; mTORC1 -> CellGrowth; Analogs -> PI3K [arrowhead=tee, style=dashed, color="#EA4335"]; Analogs -> AKT [arrowhead=tee, style=dashed, color="#EA4335"]; } caption: "PI3K/AKT Signaling Pathway Inhibition"
Experimental Workflows
// Nodes Start [label="Start: Synthesized\nAnalogs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="In Vitro Cytotoxicity\n(MTT Assay)"]; IC50 [label="Determine IC50 Values"]; Mechanism [label="Mechanism of Action Studies"]; EnzymeAssay [label="Enzyme Inhibition Assays\n(e.g., EGFR, PI3K)"]; CellCycle [label="Cell Cycle Analysis"]; Apoptosis [label="Apoptosis Assays"]; End [label="End: Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Start [label="Start: Lead Compound\nfrom In Vitro Studies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxicity [label="Acute Toxicity Study"]; Efficacy [label="In Vivo Efficacy Study\n(Xenograft Model)"]; TumorGrowth [label="Monitor Tumor Growth"]; PK [label="Pharmacokinetic Studies\n(Optional)"]; Analysis [label="Data Analysis and\nEvaluation"]; End [label="End: Preclinical Candidate\nSelection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Toxicity; Start -> Efficacy; Efficacy -> TumorGrowth; TumorGrowth -> Analysis; Toxicity -> Analysis; PK -> Analysis; Analysis -> End; } caption: "In Vivo Experimental Workflow"
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trichloropyrimidine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of trichloropyrimidine-2-carbonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common synthetic route starting from 4,6-dichloro-2-(methylthio)pyrimidine.
Issue 1: Low yield in the initial nucleophilic displacement of chlorides.
-
Question: My yield for the conversion of 4,6-dichloro-2-(methylthio)pyrimidine to 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine is consistently low. What are the possible causes and solutions?
-
Answer: Low yields in this step are often attributed to incomplete reaction or side reactions.
-
Moisture: The reaction using sodium hydride (NaH) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous benzyl alcohol and solvent.
-
Sodium Hydride Quality: The quality of NaH can significantly impact the reaction. Use freshly opened or properly stored NaH. A gray powder indicates good reactivity, while a white powder may suggest deactivation.
-
Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature. While the provided literature does not specify the exact temperature for this step, nucleophilic aromatic substitutions often benefit from elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Stoichiometry: Use a slight excess of sodium hydride and benzyl alcohol to drive the reaction to completion.
-
Issue 2: Incomplete oxidation of the thioether to the sulfone.
-
Question: I am observing incomplete conversion of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine to the corresponding sulfone. How can I improve this oxidation step?
-
Answer: Incomplete oxidation can result from insufficient oxidant or suboptimal reaction conditions.
-
Oxidant Amount: The oxidation with meta-chloroperoxybenzoic acid (m-CPBA) requires at least two equivalents to convert the thioether to the sulfone. Ensure you are using the correct stoichiometry.[1]
-
Reaction Temperature: This oxidation is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.[1] Allowing the reaction to warm to room temperature after the initial addition of m-CPBA might be necessary for completion. Monitor the reaction by TLC.
-
Purity of m-CPBA: The purity of m-CPBA can vary. If the reaction is sluggish, consider using a newer batch of the reagent.
-
Issue 3: Low yield during the cyanation step.
-
Question: The displacement of the sulfone group with cyanide to form 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile is giving me a poor yield. What are the critical factors for this reaction?
-
Answer: The success of this nucleophilic substitution depends on the cyanide source, solvent, and reaction conditions.
-
Cyanide Source and Solubility: Potassium cyanide (KCN) is a common reagent for this transformation.[1] Its solubility in the reaction solvent is crucial. Acetonitrile (MeCN) is a suitable solvent for this reaction.[1] The use of phase-transfer catalysts (e.g., 18-crown-6) can sometimes improve the solubility and reactivity of the cyanide salt.
-
Anhydrous Conditions: As with many nucleophilic reactions, anhydrous conditions are important to prevent hydrolysis of the cyanide and other side reactions. Ensure the solvent and glassware are dry.
-
Reaction Temperature: This reaction may require heating to proceed at a reasonable rate. Refluxing in acetonitrile is a common condition. Monitor the reaction progress by TLC until the starting material is consumed.
-
Safety: KCN is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Acidic workup should be avoided to prevent the formation of toxic hydrogen cyanide gas.
-
Issue 4: Inefficient chlorination of the pyrimidine ring.
-
Question: My chlorination of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile at the C5 position with N-chlorosuccinimide (NCS) is not efficient. How can I optimize this step?
-
Answer: The chlorination of the electron-rich pyrimidine ring at the 5-position is a key step.
-
Solvent and Temperature: Acetic acid is a suitable solvent for this reaction, which is typically carried out at elevated temperatures (e.g., 118 °C).[1]
-
Equivalents of NCS: The literature suggests using three equivalents of NCS for this chlorination.[1] Using an insufficient amount will lead to incomplete conversion.
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time and to avoid the formation of degradation products.
-
Issue 5: Poor yield in the final conversion to 4,5,6-trichloropyrimidine-2-carbonitrile.
-
Question: The two-step procedure involving debenzylation and subsequent chlorination to get the final product has a low yield. What are the challenges and how can they be addressed?
-
Answer: This final conversion is reported to have a moderate yield of 30% over two steps, indicating it can be a challenging transformation.[1]
-
Debenzylation: The removal of the benzyl protecting groups can be achieved with trifluoroacetic acid (TFA) at elevated temperatures (e.g., 72 °C).[1] Incomplete debenzylation will result in a mixture of products that can be difficult to separate.
-
Chlorination: The subsequent chlorination of the debenzylated intermediate is performed using phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3) at high temperatures (e.g., 106 °C).[1] These are harsh conditions that can lead to product degradation if not carefully controlled.
-
Workup: The workup procedure involving quenching with ether and water must be done carefully due to the reactivity of the remaining PCl5 and POCl3.[1] Extraction and purification steps need to be optimized to minimize product loss.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile starting from 4,6-dichloro-2-(methylthio)pyrimidine?
-
A1: The literature reports a four-step conversion of 4,6-dichloro-2-(methylthio)pyrimidine to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile with an overall yield of 67%. The final two-step conversion to 4,5,6-trichloropyrimidine-2-carbonitrile proceeds with a 30% yield.[1]
-
-
Q2: Are there alternative synthetic routes to 4,5,6-trichloropyrimidine-2-carbonitrile?
-
A2: Yes, an alternative and more efficient synthesis starts from tetrachlorothiadiazine, which is converted to a spiro intermediate and then degraded to the target pyrimidine in a 53% overall yield.[2] Another route involves the reaction of tetracyanoethene (TCNE) with SCl2, which unexpectedly produced the target compound as a minor product.[2]
-
-
Q3: What are the key safety precautions to consider during this synthesis?
-
A3: Several reagents used in this synthesis are hazardous.
-
Potassium Cyanide (KCN): Highly toxic. Handle in a fume hood with appropriate personal protective equipment. Avoid contact with acids to prevent the formation of HCN gas.
-
Phosphorus Oxychloride (POCl3) and Phosphorus Pentachloride (PCl5): Corrosive and react violently with water. Handle in a fume hood and wear acid-resistant gloves and eye protection.
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant.
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive.
-
-
-
Q4: How can I monitor the progress of the reactions?
-
A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each reaction step. Choose an appropriate solvent system that provides good separation between the starting material, intermediates, and the product.
-
-
Q5: What are the common impurities I might encounter in the final product?
-
A5: Common impurities could include starting materials from incomplete reactions, partially chlorinated pyrimidines, and byproducts from side reactions or degradation, especially during the harsh final chlorination step. Purification by column chromatography or recrystallization is often necessary to obtain the pure product.
-
Data Presentation
Table 1: Summary of Yields for the Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 1-4 | 4,6-dichloro-2-(methylthio)pyrimidine | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 1. NaH, BnOH; 2. m-CPBA; 3. KCN, MeCN; 4. NCS, AcOH | 67% | [1] |
| 5-6 | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 4,5,6-trichloropyrimidine-2-carbonitrile | 1. TFA; 2. PCl5, POCl3 | 30% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (15)
-
To a solution of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (14) in dichloromethane (DCM) at approximately 0 °C, add m-CPBA (2 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the sulfone (15) which is reported to be obtained in excellent (94%) yield.[1]
Protocol 2: Synthesis of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile (16)
-
To a solution of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (15) in acetonitrile (MeCN), add potassium cyanide (KCN).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the pyrimidine-2-carbonitrile (16) in 87% yield.[1]
Protocol 3: Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (1)
-
Stir a mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17) in trifluoroacetic acid (TFA) at approximately 72 °C until the starting material is completely consumed (as monitored by TLC, ~2 hours).
-
Evaporate the solvent under vacuum.
-
To the crude product, add phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) and stir the mixture at approximately 106 °C until the reaction is complete (as monitored by TLC, ~2 hours).
-
Cool the reaction mixture and carefully add diethyl ether (Et2O) and water.
-
Separate the layers and extract the aqueous layer with Et2O.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue to obtain 4,5,6-trichloropyrimidine-2-carbonitrile (1).[1]
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Overcoming common side reactions in trichloropyrimidine-2-carbonitrile synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of trichloropyrimidine-2-carbonitrile, a crucial intermediate for researchers in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile?
A1: A prevalent route starts from 4,6-dichloro-2-(methylthio)pyrimidine.[1][2] This substrate undergoes a multi-step synthesis involving nucleophilic displacement, oxidation, cyanation, and chlorination to yield the final product.[1][2] Another reported synthesis involves the reaction of tetracyanoethene (TCNE) with sulfur dichloride (SCl₂), although this initially produced the target compound as a minor, unexpected product.[3]
Q2: I am observing a significant amount of a water-soluble byproduct. What could it be?
A2: A likely water-soluble byproduct is 4,5,6-trichloropyrimidine-2-carboxamide. This can form if the nitrile group (-CN) undergoes hydration.[3][4] This reaction is particularly favorable in the presence of strong acids, such as concentrated sulfuric acid.[3][4] If your reaction workup involves acidic aqueous conditions, this side reaction can be prominent.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile can stem from several factors. Incomplete conversion at any of the multi-step stages is a common issue. For instance, the final two-step conversion from 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile is reported to have a moderate yield of around 30%.[1][2] Degradation of the starting material or intermediates can also occur under harsh reaction conditions, such as elevated temperatures.[1] Additionally, suboptimal purification methods can lead to product loss.
Q4: Are there any isomeric impurities I should be aware of?
A4: While the provided literature primarily focuses on 4,5,6-trichloropyrimidine-2-carbonitrile, the synthesis of the isomeric 2,4,6-trichloropyrimidine-5-carbonitrile is also well-established.[1] Depending on the synthetic route and starting materials, the potential for isomeric impurities exists. It is crucial to characterize the final product thoroughly using analytical techniques like NMR spectroscopy to confirm the correct isomer has been synthesized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in one or more steps. | Monitor each step of the reaction sequence using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before proceeding to the next step.[1] |
| Degradation of starting material or intermediates. | Optimize reaction temperatures. For instance, debenzylation at temperatures around 82 °C has been noted to cause degradation.[1] Careful control of reaction temperature is crucial, especially during chlorination and cyanation steps. | |
| Product loss during workup and purification. | Use appropriate extraction solvents and consider chromatography for purification. A suggested chromatography system is n-hexane/DCM (60:40).[1] | |
| Presence of 4,5,6-trichloropyrimidine-2-carboxamide | Unintentional hydration of the nitrile group. | Avoid prolonged exposure to strong acidic conditions during the reaction or workup. If acidic conditions are necessary, minimize the reaction time and temperature. The hydration is deliberately performed using concentrated sulfuric acid, highlighting its reactivity under these conditions.[3][4] |
| Formation of Acyclic Side-Products | Thermal degradation of the pyrimidine ring. | Avoid excessive heating. Degradation to acyclic side-products has been observed at elevated temperatures.[1] |
| Incomplete Cyanation | Inefficient cyanation reagent or conditions. | Ensure the use of an effective cyanide source, such as KCN in MeCN, and optimize reaction conditions to drive the displacement of the sulfone group to completion.[1][2] |
| Incomplete Chlorination | Insufficient chlorinating agent or harsh conditions leading to degradation. | Use an appropriate chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as acetic acid.[2] Ensure the correct stoichiometry of the chlorinating agent is used. |
Experimental Protocols
Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile from 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile[1]
This two-step procedure involves the debenzylation of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile followed by chlorination.
Step 1: Debenzylation with Trifluoroacetic Acid (TFA)
-
A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (0.200 mmol) in TFA (2 mL) is heated to approximately 72 °C.
-
The reaction is monitored by TLC until the starting material is completely consumed (approximately 2 hours).
-
The solvent is then removed by evaporation under vacuum.
Step 2: Chlorination
-
To the crude product from Step 1, add PCl₅ (2.00 mmol) and POCl₃ (2 mL).
-
The mixture is stirred at approximately 106 °C until the starting material is consumed, as monitored by TLC (approximately 2 hours).
-
After cooling, Et₂O (20 mL) and H₂O (10 mL) are added.
-
The layers are separated, and the aqueous layer is extracted with an additional 10 mL of Et₂O.
-
The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by chromatography on silica gel (n-hexane/DCM 60:40) to yield 4,5,6-trichloropyrimidine-2-carbonitrile.
Controlled Hydration to 4,5,6-trichloropyrimidine-2-carboxamide[3]
This protocol describes the intentional conversion of the nitrile to the corresponding amide, which can also occur as a side reaction.
-
To stirred concentrated sulfuric acid (2 mL) at approximately 20 °C, add 4,5,6-trichloropyrimidine-2-carbonitrile (0.500 mmol).
-
The mixture is stirred at this temperature, and the reaction progress is monitored by TLC. The reaction is typically complete within 6 hours.
-
The reaction mixture is then carefully poured into crushed ice.
-
The resulting mixture is extracted with DCM (5 x 10 mL).
-
The combined organic layers are dried with Na₂SO₄.
-
The solvent is evaporated in vacuo to yield 4,5,6-trichloropyrimidine-2-carboxamide.
Summary of Reaction Conditions and Yields
| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 1. TFA2. PCl₅, POCl₃ | 1. 722. 106 | 1. 22. 2 | 4,5,6-trichloropyrimidine-2-carbonitrile | 30 | [1] |
| 4,5,6-trichloropyrimidine-2-carbonitrile | conc. H₂SO₄ | ~20 | 6 | 4,5,6-trichloropyrimidine-2-carboxamide | 91 | [3] |
Visual Guides
Experimental Workflow for Synthesis
References
Technical Support Center: Optimizing Reactions of Trichloropyrimidine-2-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with trichloropyrimidine-2-carbonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the chlorine atoms on 2,4,6-trichloropyrimidine derivatives?
A1: The chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophilic substitution. Generally, the chlorine atoms at the C4 and C6 positions are more reactive than the chlorine at the C2 position.[1][2] This differential reactivity allows for sequential and regioselective substitutions.
Q2: What are the most common types of reactions performed on this compound?
A2: The most prevalent reactions are nucleophilic aromatic substitutions (SNAr), where the chlorine atoms are displaced by various nucleophiles such as amines, alcohols, and thiols.[1] Additionally, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are used to form carbon-carbon bonds.
Q3: Can the nitrile group at the C2 position react under the conditions used for modifying the chloro-substituents?
A3: Yes, under certain conditions, the nitrile group can undergo hydrolysis. For instance, using strong acidic or basic conditions, especially with heating, can lead to the hydrolysis of the nitrile to a carboxamide or a carboxylic acid.[3][4] It is crucial to select reaction conditions that are compatible with the nitrile group if its integrity is desired.
Q4: How can I purify the final product, especially if regioisomers are formed?
A4: The separation of regioisomers can be challenging.[5] Standard purification techniques such as flash column chromatography on silica gel are commonly employed.[6] For difficult separations, preparative thin-layer chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.[6][7] Developing a good separation method on an analytical scale (TLC or analytical HPLC) before scaling up is highly recommended.
Troubleshooting Guide
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Causes and Solutions:
-
Insufficiently Activated Nucleophile: Many nucleophiles, particularly alcohols and some amines, require deprotonation to become sufficiently reactive.
-
Solution: Add a suitable base to the reaction mixture. The choice of base is critical and can influence the outcome of the reaction (see Table 1). For weakly nucleophilic amines, stronger bases like LiHMDS may be required.[8]
-
-
Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions by affecting the solubility of reagents and stabilizing the intermediate Meisenheimer complex.
-
Low Reaction Temperature or Insufficient Reaction Time: The reaction may be kinetically slow.
-
Solution: Increase the reaction temperature. Many SNAr reactions on chloropyrimidines are run at elevated temperatures, from 60 °C to reflux. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture.
-
Issue 2: Poor Regioselectivity (Formation of a Mixture of Isomers)
Possible Causes and Solutions:
-
Reaction Conditions Favoring Multiple Substitution Sites: As a general rule, the C4/C6 positions are more reactive than the C2 position. However, this selectivity can be influenced by several factors.
-
Solution: Modify the reaction conditions to favor the desired regioisomer.
-
Solvent: Polar solvents like ethanol have been shown to favor substitution at the C4 position when reacting 2,4,6-trichloropyrimidine with anilines.[8]
-
Nucleophile: Sterically hindered nucleophiles may favor substitution at the less sterically hindered C2 position.[10]
-
Base: The choice of base can influence the regioselectivity. It is worth screening different bases (e.g., K2CO3, Et3N, DIPEA) to optimize for the desired isomer.
-
-
-
Thermodynamic vs. Kinetic Control: The initially formed product (kinetic product) may not be the most stable product (thermodynamic product). Over time and at higher temperatures, isomerization might occur.
-
Solution: Try running the reaction at a lower temperature to favor the kinetic product. Conversely, if the desired product is the thermodynamic one, running the reaction at a higher temperature for a longer duration might be beneficial.
-
Issue 3: Unwanted Side Reactions
Possible Causes and Solutions:
-
Hydrolysis of the Nitrile Group: The presence of strong acid or base, especially with water in the solvent at elevated temperatures, can lead to the hydrolysis of the 2-carbonitrile group to a carboxamide or carboxylic acid.
-
Solution: Use anhydrous solvents and non-aqueous workup conditions if the nitrile group needs to be preserved. If a base is required, consider using non-nucleophilic organic bases like triethylamine or DIPEA.
-
-
Disubstitution or Trisubstitution: When attempting a monosubstitution, the product can sometimes react further to give di- or tri-substituted products.
-
Solution: Use a stoichiometric amount of the nucleophile (or a slight excess, e.g., 1.1 equivalents). Add the nucleophile slowly to the reaction mixture at a lower temperature to control the reaction. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Homocoupling in Suzuki-Miyaura Reactions: This side reaction can occur when two boronic acid molecules couple with each other.
-
Solution: This is often promoted by the presence of oxygen. Ensure your reaction mixture is properly degassed and maintained under an inert atmosphere. The choice of palladium catalyst and ligands can also influence the extent of homocoupling.[11]
-
Data Presentation
Table 1: Conditions for Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Product(s) & Yield(s) | Reference |
| Various Amines | 5-chloro-2,4,6-trifluoropyrimidine | Acetonitrile | DIPEA | 0 | - | Mixture of 4-amino and 2-amino isomers | [9] |
| Anilines | 2,4,6-trichloropyrimidine | Ethanol | - | Reflux | - | Mainly 4-anilino-2,6-dichloropyrimidine | [8] |
| Indoline | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Methanol | NaOH | Room Temp | 1 | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde (60%) | [12] |
| Benzylamine | 2,4-diazidopyrido[3,2-d]pyrimidine | DCM | - | Room Temp | - | 4-benzylamino product (high yield) | [13] |
| Thiols | 2,4-diazidopyrido[3,2-d]pyrimidine | DMSO | - | Room Temp | - | 4-thioether products (47-98%) | [13] |
| Alcohols | 2,4-diazidopyrido[3,2-d]pyrimidine | MeCN | K2CO3 | - | - | 4-alkoxy products (20-32%, hydrolysis is a side reaction) | [13] |
Table 2: Conditions for Suzuki-Miyaura Coupling on Chloropyrimidines
| Aryl Boronic Acid | Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product & Yield | Reference |
| Various | 2,4,5,6-tetrachloropyrimidine | Pd(PPh3)2Cl2 | K2CO3 (2M aq.) | Dioxane | 80 | 5 | 4-aryl-2,5,6-trichloropyrimidines (80-85%) | [14] |
| Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 85 | 12 | 2-chloro-4-phenylpyrimidine (51%) | [6] |
| Various | 9-benzyl-6-chloropurine | Pd(PPh3)4 | K2CO3 | Toluene | 100 | - | 6-aryl-9-benzylpurines | [11] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or ethanol; approx. 0.1-0.5 M), add the amine nucleophile (1.1 eq).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient).
Protocol 2: Hydrolysis of the Nitrile to a Carboxamide
Adapted from the hydrolysis of a related cyanopyrimidine.
-
Add this compound to concentrated sulfuric acid at room temperature.
-
Stir the mixture until the starting material is completely consumed, as monitored by TLC (this may take several hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Troubleshooting decision tree for low yield in amination reactions.
Caption: Factors influencing regioselectivity in SNAr reactions.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 8. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 13. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Trichloropyrimidine-2-carbonitrile NMR Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with trichloropyrimidine-2-carbonitrile and related compounds during NMR analysis.
Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of this compound. The questions are designed to help you identify and resolve specific experimental challenges.
Q1: My NMR spectrum shows broad or distorted peaks. What are the potential causes and solutions?
Broad peaks in your NMR spectrum can arise from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1] Try diluting your sample.
-
Poor Solubility: If your compound is not fully dissolved, suspended particles will disrupt the magnetic field homogeneity, resulting in broad lines.[1] Ensure your sample is completely dissolved. You may need to try a different deuterated solvent in which your compound is more soluble.[1]
-
Instrument Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. Poor shimming is a common cause of broad and asymmetric peaks. Re-shim the instrument or request assistance from the facility manager.
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure all glassware is scrupulously clean and that no paramagnetic contaminants have been introduced during sample preparation.
-
Chemical Exchange: Protons involved in chemical exchange processes, such as those on nitrogen atoms or in the presence of tautomers, can lead to broadened signals.[1] Acquiring the spectrum at a lower temperature may slow down the exchange rate and result in sharper peaks.
Q2: I am observing unexpected peaks in my spectrum. How can I identify the source of these impurities?
Extraneous peaks in an NMR spectrum are common and can originate from various sources. Here’s how to identify them:
-
Residual Solvents: The most common impurities are residual solvents from the reaction workup or from cleaning glassware. Consult a table of common NMR solvent impurities to identify these peaks.[2][3][4] For example, residual acetone in an NMR tube can be a persistent issue.[1]
-
Water: A broad singlet is often observed for water. Its chemical shift is highly dependent on the solvent and temperature. To confirm, you can add a drop of D₂O to your sample; the water peak should disappear or significantly diminish due to proton exchange.[1]
-
Grease: Silicon grease from glassware joints can appear as a broad singlet around 0 ppm.
-
Starting Materials or Byproducts: Compare the spectrum of your product with those of the starting materials and any likely side products.
-
Degradation: this compound is a reactive molecule. It may degrade if exposed to moisture or other nucleophiles. Consider if the unexpected peaks could correspond to decomposition products.
Q3: The solubility of my this compound sample is very low in common deuterated solvents. What can I do?
Poor solubility is a frequent challenge with organic compounds. Here are some strategies to overcome this:
-
Solvent Screening: Test the solubility of your compound in a range of deuterated solvents. For polar, aprotic compounds, solvents like DMSO-d₆ or acetone-d₆ might be suitable alternatives to chloroform-d.[1]
-
Elevated Temperature: Acquiring the NMR spectrum at a higher temperature can increase the solubility of your compound. However, be mindful of potential degradation at elevated temperatures.
-
Sonication: Gently sonicating the sample in a warm water bath can aid in dissolution.
-
Sample Concentration: Use the minimum amount of compound necessary to obtain a good signal-to-noise ratio. For ¹H NMR, this is typically in the range of 1-10 mg.
Q4: My compound is sensitive to air and moisture. How should I prepare the NMR sample?
For air- and moisture-sensitive compounds like halogenated pyrimidines, proper sample preparation is crucial to prevent degradation and obtain a clean spectrum.
-
Use of an Inert Atmosphere: Prepare your sample in a glovebox or using Schlenk line techniques to maintain an inert atmosphere of nitrogen or argon.
-
Dry Solvents: Use freshly opened deuterated solvents or solvents that have been dried over molecular sieves.
-
J-Young NMR Tubes: These tubes have a resealable Teflon valve that provides an excellent seal against the atmosphere.
-
Degassing: If necessary, degas the solvent by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and cause line broadening.
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A: Due to the absence of protons on the pyrimidine ring of 4,5,6-trichloropyrimidine-2-carbonitrile, no signals are expected in the aromatic region of the ¹H NMR spectrum. For the closely related compound, 2,4,6-trichloropyrimidine, a singlet is observed at approximately 7.45 ppm for the C5-proton. The ¹³C NMR spectrum of 4,5,6-trichloropyrimidine-2-carboxamide, a hydrated analog, shows four quaternary carbon resonances at 161.9, 160.6, 155.8, and 131.1 ppm in acetone-d₆.[5] The nitrile carbon in the target molecule is expected to appear around 113-115 ppm.
Q: Are there any specific safety precautions I should take when handling this compound?
A: Yes. This compound is a reactive halogenated heterocyclic compound. It should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation. Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.
Q: Can I use online tools to predict the NMR spectrum of this compound?
A: Yes, there are several software packages and online platforms that can predict ¹H and ¹³C NMR spectra based on the chemical structure.[6] These predictions are based on databases of known spectra and computational algorithms.[7] While they can be a useful guide, experimental verification is always recommended as the accuracy can vary depending on the complexity of the molecule and the quality of the prediction software.
Experimental Protocols
Standard NMR Sample Preparation (for non-sensitive compounds):
-
Weigh 5-20 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spinner turbine.
NMR Sample Preparation for Air/Moisture-Sensitive Compounds:
-
Dry all glassware, including the NMR tube and cap, in an oven and cool under a stream of inert gas or in a desiccator.
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, weigh the desired amount of the compound into a vial.
-
Add the required volume of dry, degassed deuterated solvent to the vial and dissolve the compound.
-
Transfer the solution to a J-Young NMR tube using a syringe or cannula.
-
Seal the J-Young tube with the Teflon valve before removing it from the inert atmosphere.
Quantitative Data
The following table summarizes known and expected NMR data for trichloropyrimidine derivatives. Note that chemical shifts can be influenced by the solvent, concentration, and temperature.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| 2,4,6-Trichloropyrimidine | ¹H | ~7.45 | singlet | CDCl₃ |
| 4,5,6-Trichloropyrimidine-2-carboxamide | ¹³C | 161.9, 160.6, 155.8, 131.1 | - | acetone-d₆ |
| 4,5,6-Trichloropyrimidine-2-carbonitrile (Expected) | ¹³C | ~160-165 (C4/C6), ~155 (C2), ~130 (C5), ~114 (CN) | - | CDCl₃ |
Note: The expected values for 4,5,6-trichloropyrimidine-2-carbonitrile are based on data from its carboxamide analog and general knowledge of pyrimidine and nitrile chemical shifts.[5]
Visualizations
Caption: Standard experimental workflow for NMR analysis.
Caption: Troubleshooting logic for common NMR issues.
References
How to handle and store trichloropyrimidine-2-carbonitrile safely
Disclaimer: No specific Safety Data Sheet (SDS) for trichloropyrimidine-2-carbonitrile was located. The following guidance is based on the safety data for structurally similar compounds, such as 2,4,5-trichloropyrimidine, 2,4,6-trichloropyrimidine, and 4,5,6-trichloropyrimidine. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from related trichloropyrimidine compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It is also likely to cause skin and serious eye irritation.[2][3] Some related compounds are also lachrymators, meaning they can cause tearing.[4]
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[2] Some sources recommend long-term storage at 2-8°C.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive range of PPE is necessary to ensure safety. This includes chemical-resistant gloves (such as nitrile rubber), protective clothing to prevent skin contact, and appropriate eye and face protection like safety goggles and a face shield.[2][5] A dust respirator should be used if dust is generated.[1]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, you should first ensure the area is well-ventilated and eliminate any ignition sources.[5] Wearing appropriate personal protective equipment, you should sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[2]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is crucial.
-
Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air immediately. If you have difficulty breathing, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Eye or respiratory irritation during handling | Inadequate ventilation or improper PPE. | Move to a well-ventilated area immediately. Always handle the compound in a chemical fume hood. Ensure you are wearing appropriate PPE, including safety goggles and a respirator if necessary.[2][5] |
| Caking or clumping of the solid compound | Improper storage, leading to moisture absorption. | Store the compound in a tightly sealed container in a dry, cool place.[2] Using a desiccator for storage may be beneficial. |
| Contamination of work surfaces | Spillage during transfer or handling. | Clean spills immediately using appropriate procedures and PPE.[2] Regularly decontaminate work surfaces after handling the compound. |
Quantitative Data Summary
Physical and Chemical Properties of Related Trichloropyrimidines
| Property | 2,4,6-Trichloropyrimidine | 4,5,6-Trichloropyrimidine |
| Molecular Formula | C4HCl3N2 | C4HCl3N2 |
| Molecular Weight | 183.42 g/mol | Not specified |
| Appearance | Clear solid | Very pale yellow to yellow-red crystal/powder |
| Melting Point | 23 - 25 °C | 53 °C |
| Boiling Point | 210 - 215 °C | 87 °C at 1.6 kPa |
| Flash Point | > 112 °C | Not available |
Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Source Citation |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | [6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing. | [2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | [4][6] |
Experimental Workflows and Logical Relationships
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for emergency response to chemical exposure.
References
Technical Support Center: Industrial Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the industrial synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile?
A1: A practical and scalable route starts from 4,6-dichloro-2-(methylthio)pyrimidine. This precursor can be efficiently prepared in high yield from thiobarbituric acid, which is a readily available and low-cost starting material.[1]
Q2: What are the key chemical transformations in the synthesis process starting from 4,6-dichloro-2-(methylthio)pyrimidine?
A2: The synthesis involves a multi-step process that includes:
-
Protection: Nucleophilic displacement of the chlorides at positions 4 and 6 with a protecting group, such as benzyloxide.[1]
-
Oxidation: Oxidation of the methylthio group at position 2 into a better leaving group, typically a methylsulfonyl group.[1]
-
Cyanation: Displacement of the methylsulfonyl group with a cyanide source, like potassium cyanide (KCN), to introduce the carbonitrile functionality.[1]
-
C5-Chlorination: Introduction of a chlorine atom at the C5 position of the pyrimidine ring using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS).[1]
-
Deprotection & Final Chlorination: Removal of the protecting groups and conversion of the hydroxyl groups (resulting from deprotection) to chlorides using a strong chlorinating agent such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[1]
Q3: Why is a mixture of PCl₅ and POCl₃ often used for the final chlorination step?
A3: While phosphorus oxychloride (POCl₃) is a common reagent for converting hydroxypyrimidines to chloropyrimidines, the addition of phosphorus pentachloride (PCl₅) can be beneficial.[2][3] PCl₅ can help to drive the reaction to completion, especially in situations where the hydroxyl groups are less reactive.[2] This ensures a more thorough conversion to the desired trichlorinated product.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Scaling up this process involves several hazardous materials. Key safety concerns include:
-
Corrosive and Toxic Reagents: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water.[2]
-
Toxic Cyanide: Potassium cyanide (KCN) is highly toxic if ingested or inhaled, and it can release toxic hydrogen cyanide gas if it comes into contact with acids.
-
Environmental Disposal: Large quantities of excess POCl₃ can pose a significant environmental burden, requiring specialized disposal procedures.[2][3]
-
Solvent Handling: The use of anhydrous chlorinated solvents like dichloromethane (DCM) requires proper ventilation and handling to avoid inhalation and exposure.[1][4]
All procedures should be conducted in a well-ventilated area, with personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection where necessary.[4]
Troubleshooting Guide
Problem 1: Low yield in the final conversion to 4,5,6-trichloropyrimidine-2-carbonitrile.
-
Question: My yield for the final deprotection and chlorination step is significantly lower than the reported 30%. What are the likely causes and solutions?
-
Answer: Low yields in this two-step procedure are a known challenge.[1][5]
-
Incomplete Reaction: The conversion of the intermediate hydroxyl groups to chlorides may be incomplete.
-
Solution: Ensure a sufficient excess of the PCl₅/POCl₃ mixture is used. Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) until the starting material is fully consumed.[1]
-
-
Side Reactions/Degradation: The harsh reaction conditions (high temperature, ~106°C) can lead to product degradation.
-
Solution: Carefully control the reaction temperature and time. Avoid prolonged heating after the reaction has reached completion.
-
-
Workup Issues: The product may be lost during the aqueous workup phase.
-
Solution: Ensure efficient extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether (Et₂O).[1]
-
-
Problem 2: The cyanation reaction to displace the sulfone group is slow or incomplete.
-
Question: The displacement of the methylsulfonyl group with KCN is not going to completion. How can I improve this step?
-
Answer: This nucleophilic substitution can be influenced by several factors.
-
Reagent Quality: Ensure the potassium cyanide (KCN) is dry and of high purity.
-
Solvent: The reaction is typically performed in acetonitrile (MeCN).[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: Gently heating the reaction mixture may increase the reaction rate, but this should be done cautiously to avoid side reactions.
-
Solubility: KCN has limited solubility in MeCN. The use of a phase-transfer catalyst could potentially improve the reaction kinetics, although this is not specified in the primary literature protocol.
-
Problem 3: Impurities are observed after the C5-chlorination with N-chlorosuccinimide (NCS).
-
Question: My product from the NCS chlorination step contains significant impurities. What could be the cause?
-
Answer: The chlorination at the C5 position is generally high-yielding (95%) but requires specific conditions.[1]
-
Incorrect Stoichiometry: An excess of NCS (3 equivalents) is used in the reported procedure.[1] Using too little may result in incomplete conversion, while a large excess could potentially lead to over-chlorination or other side reactions, although the C5 position is kinetically favored.[6]
-
Reaction Conditions: The reaction is performed in acetic acid at a high temperature (~118°C).[1] Deviations from this temperature could affect selectivity and yield. Ensure the temperature is stable throughout the reaction.
-
Starting Material Purity: Impurities in the starting pyrimidine-2-carbonitrile can carry through or react with NCS to form new impurities. Ensure the material is pure before this step.
-
Data Presentation
Table 1: Summary of Yields for Key Synthesis Steps
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Sulfone Displacement | 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile | KCN, MeCN | 87% | [1] |
| C5-Chlorination | 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | NCS (3 equiv.), AcOH | 95% | [1] |
| Final Deprotection & Chlorination | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 4,5,6-trichloropyrimidine-2-carbonitrile | 1. TFA; 2. PCl₅, POCl₃ | 30% | [1] |
| Overall Yield (Last 3 Stages) | 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 4,5,6-trichloropyrimidine-2-carbonitrile | ~25% | [1] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
This protocol is adapted from the literature for laboratory scale and serves as a basis for industrial scale-up.[1]
Step A: C5-Chlorination of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile (16)
-
A mixture of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile and N-chlorosuccinimide (NCS, 3 equivalents) in acetic acid (AcOH) is prepared.
-
The mixture is heated to approximately 118°C and stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction mixture is cooled, and the product, 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17), is isolated. This step typically yields around 95%.
Step B: Deprotection and Chlorination to 4,5,6-trichloropyrimidine-2-carbonitrile (1)
-
The product from Step A (17) is dissolved in trifluoroacetic acid (TFA).
-
The mixture is heated to approximately 72°C and stirred for 2 hours, or until TLC confirms the consumption of the starting material.
-
The solvent (TFA) is removed under vacuum.
-
To the crude solid, phosphorus pentachloride (PCl₅, ~10 equivalents relative to starting material 17) and phosphorus oxychloride (POCl₃) are added.
-
The mixture is heated to approximately 106°C and stirred for 2 hours, or until TLC confirms reaction completion.
-
The reaction is carefully quenched by adding diethyl ether (Et₂O) and water.
-
The layers are separated, and the aqueous layer is extracted further with Et₂O.
-
The combined organic phases are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.
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The final product is purified via chromatography to yield 4,5,6-trichloropyrimidine-2-carbonitrile (1) as colorless needles. The yield for this two-step process is approximately 30%.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving issues with trichloropyrimidine-2-carbonitrile solubility in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trichloropyrimidine-2-carbonitrile, focusing on resolving issues related to its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, specifically 4,5,6-trichloropyrimidine-2-carbonitrile, is a highly functionalized heterocyclic compound. Due to its multiple reactive sites (three chlorine atoms and a nitrile group), it serves as a versatile building block in organic synthesis. It is primarily used in the development of novel pharmaceutical compounds and other complex molecules. For instance, it is a precursor in the synthesis of various substituted pyrimidines that may exhibit a range of biological activities.
Q2: What are the main challenges when working with this compound?
The primary challenge encountered when working with 4,5,6-trichloropyrimidine-2-carbonitrile is its limited solubility in many common organic solvents. This can lead to difficulties in achieving homogeneous reaction conditions, which may result in lower yields, slower reaction rates, and the formation of side products. Its reactivity also requires careful selection of reaction conditions to achieve the desired regioselectivity.
Q3: What are the known physical properties of 4,5,6-trichloropyrimidine-2-carbonitrile?
Based on available literature, the melting point of 4,5,6-trichloropyrimidine-2-carbonitrile is in the range of 62-63 °C.
Troubleshooting Guide: Solubility Issues
Poor solubility of this compound can significantly impact the outcome of a reaction. The following guide provides a systematic approach to addressing this issue.
Initial Solvent Screening
The first step in addressing solubility issues is to perform a small-scale solvent screening to identify a suitable reaction medium. The table below provides a summary of solvents that have been used in the synthesis and reactions of 4,5,6-trichloropyrimidine-2-carbonitrile or are generally effective for similar compounds.
Table 1: Solubility of 4,5,6-Trichloropyrimidine-2-carbonitrile in Common Organic Solvents
| Solvent | Abbreviation | Type | Anticipated Solubility | Notes |
| Dichloromethane | DCM | Chlorinated | Soluble | Commonly used in its synthesis and workup[1][2] |
| Acetonitrile | MeCN | Polar Aprotic | Soluble | Used in reactions involving this compound[3] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Likely Soluble | Generally a good solvent for polar organic compounds. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Likely Soluble | Strong solubilizing power, but can be difficult to remove. |
| Tetrahydrofuran | THF | Ether | Moderately Soluble | May require heating to achieve sufficient concentration. |
| Ethyl Acetate | EtOAc | Ester | Sparingly Soluble | May be suitable for purification but less so for reactions. |
| Toluene | - | Aromatic | Sparingly to Insoluble | Generally not a good solvent for this polar compound. |
| Hexanes/Heptane | - | Nonpolar | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |
| Methanol | MeOH | Polar Protic | Sparingly Soluble | A related compound, 4,5,6-trichloropyrimidine, is soluble in methanol. |
| Acetic Acid | AcOH | Polar Protic | Soluble | Used as a solvent in reactions with this compound[1] |
| Trifluoroacetic Acid | TFA | Polar Protic | Soluble | Used as a solvent in reactions with this compound[1] |
| Phosphorus Oxychloride | POCl₃ | Inorganic | Soluble | Used as a reagent and solvent in its synthesis[1] |
This table is based on published data and general solubility principles. It is recommended to perform experimental verification for your specific application.
Strategies to Enhance Solubility
If solubility remains an issue after initial solvent screening, consider the following strategies:
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Heating: Gently warming the reaction mixture can significantly increase the solubility of the compound. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Co-solvent Systems: Using a mixture of solvents can be highly effective. For example, a small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less polar solvent to increase the overall solvating power of the medium.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution, especially for stubborn suspensions.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the transport of the reactant across the phase boundary, even if its solubility in the organic phase is low.
-
High-Dilution Conditions: In some cases, running the reaction at a higher dilution can help to keep all reactants in solution. This may require longer reaction times.
Experimental Protocols
Below are examples of experimental protocols where 4,5,6-trichloropyrimidine-2-carbonitrile is used as a starting material.
Protocol 1: Synthesis of 4,5-dichloro-6-(substituted-amino)pyrimidine-2-carbonitriles
This protocol demonstrates a typical nucleophilic aromatic substitution reaction at the C6 position of the pyrimidine ring.
Procedure:
-
To a solution of 4,5,6-trichloropyrimidine-2-carbonitrile (1.0 eq) in acetonitrile (MeCN), add the desired amine (1.1 eq).
-
Add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Hydrolysis of the Nitrile Group to an Amide
This protocol illustrates the conversion of the 2-carbonitrile group to a carboxamide.
Procedure:
-
Carefully add 4,5,6-trichloropyrimidine-2-carbonitrile to concentrated sulfuric acid at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.[2]
-
Once the reaction is complete, pour the mixture over crushed ice.[2]
-
Extract the product with a suitable organic solvent, such as dichloromethane (DCM).[2]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
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Purify the product by recrystallization or column chromatography.[2]
Diagrams
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A step-by-step guide to resolving solubility issues.
General Reaction Pathway
This diagram illustrates the general reactivity of 4,5,6-trichloropyrimidine-2-carbonitrile, highlighting the primary sites for nucleophilic attack.
Caption: Nucleophilic substitution on the pyrimidine ring.
References
Technical Support Center: Efficient Synthesis of Trichloropyrimidine-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Selection and Handling
Q1: What are the recommended catalysts for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine?
A1: The most effective method reported involves a two-step process. The first step utilizes triphenylphosphine (Ph₃P) to form an intermediate spirocycle. The subsequent degradation of this intermediate to the final product is catalyzed by benzyltriethylammonium chloride (BnEt₃NCl)[1][2].
Q2: I am seeing a lot of white precipitate in my reaction mixture after using triphenylphosphine. What is it and how can I remove it?
A2: The white precipitate is likely triphenylphosphine oxide (Ph₃PO), a common byproduct in reactions involving triphenylphosphine, such as the Wittig, Staudinger, and Mitsunobu reactions.[3][4] It can be challenging to remove via standard chromatography.[3] For non-polar products, a common work-up procedure is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane mixed with a small amount of ether, and then filter it through a plug of silica gel[5]. The desired product can be eluted with ether, while the more polar triphenylphosphine oxide remains on the silica. This process may need to be repeated to achieve high purity[5].
Reaction Conditions and Optimization
Q3: My yield of 4,5,6-trichloropyrimidine-2-carbonitrile is low in the BnEt₃NCl catalyzed step. What are some potential reasons?
A3: Low yields in this step could be due to several factors:
-
Catalyst Loading: Ensure the correct catalytic amount of BnEt₃NCl is used. The reported successful procedure uses 0.5 equivalents.[1][2]
-
Reaction Temperature: The reaction temperature is critical. While specific temperatures for this exact step are not detailed in the provided literature, many organic reactions are sensitive to thermal degradation. It is advisable to monitor the reaction progress closely (e.g., by TLC) and avoid excessive heating.
-
Purity of the Intermediate: The purity of the spirocycle intermediate from the first step is crucial. Impurities could interfere with the catalytic cycle.
Q4: Are there alternative catalysts for the cyanation of a pyrimidine ring if I am not starting from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine?
A4: Yes, palladium-catalyzed cyanation is a common method for introducing a nitrile group to aryl halides, including pyrimidines. Various palladium precatalysts and ligands can be used, and the choice often depends on the specific substrate and its electronic and steric properties.[6][7][8] However, a common issue with palladium-catalyzed cyanations is catalyst deactivation by the cyanide anion.[6] Strategies to mitigate this include the slow addition of the cyanide source or using less soluble cyanide salts.[9]
Side Reactions and Impurities
Q5: What are potential side reactions or byproducts to be aware of during the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile?
A5: Besides the formation of triphenylphosphine oxide, other side reactions can occur. When using BnEt₃NCl with 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, several minor side products have been identified, including 2,7-dichlorothiazolo[5,4-d]pyrimidine-5-carbonitrile and other complex heterocyclic compounds[2]. Careful control of reaction conditions and stoichiometry is essential to minimize these byproducts. Additionally, in related chlorination reactions of pyrimidines, over-chlorination can be a concern, leading to tetrachlorinated species.
Q6: My final product, 4,5,6-trichloropyrimidine-2-carbonitrile, seems to be unstable or reacting further. Is this expected?
A6: 4,5,6-trichloropyrimidine-2-carbonitrile is a reactive molecule with multiple sites for nucleophilic attack. The nitrile group itself can undergo hydration to form the corresponding carboxamide. For instance, reaction with concentrated sulfuric acid at room temperature yields 4,5,6-trichloropyrimidine-2-carboxamide in high yield.[10][11] Therefore, it is important to handle the purified product under anhydrous conditions and consider its stability in the presence of nucleophiles. The carboxamide derivative is noted to have a higher melting point and may be more stable for storage.[10]
Catalyst Performance Data
| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| Ph₃P (1 equiv.) | 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine | Perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene | 66 | [1][2] |
| BnEt₃NCl (0.5 equiv.) | Perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene | 4,5,6-Trichloropyrimidine-2-carbonitrile | 81 | [1][2] |
| Conc. H₂SO₄ | 4,5,6-Trichloropyrimidine-2-carbonitrile | 4,5,6-Trichloropyrimidine-2-carboxamide | 91 | [10][11] |
Experimental Protocols
Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile from 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine
This two-step procedure is adapted from the literature.[1][2]
Step 1: Synthesis of Perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene
-
To a solution of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine in a suitable anhydrous solvent (e.g., dichloromethane), add one equivalent of triphenylphosphine (Ph₃P).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the intermediate spirocycle is isolated. The reported yield for this step is 66%.[1][2]
Step 2: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
-
To the isolated spirocycle from Step 1, add a suitable solvent and 0.5 equivalents of benzyltriethylammonium chloride (BnEt₃NCl).
-
Stir the mixture and monitor for the formation of the product by TLC.
-
After the reaction is complete, the product, 4,5,6-trichloropyrimidine-2-carbonitrile, is isolated and purified. The reported yield for this degradation step is 81%.[1][2]
Visualized Workflows
Caption: Catalyst selection workflow for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. shenvilab.org [shenvilab.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Byproduct identification and removal in trichloropyrimidine-2-carbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trichloropyrimidine-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Final Product | Incomplete reaction in one or more steps. | Monitor each step by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before proceeding.[1] |
| Degradation of intermediates or final product. | Avoid harsh deprotection conditions. For instance, hydrogenation for debenzylation may lead to intractable materials.[1] Consider a two-step deprotection/chlorination procedure. | |
| Inefficient purification. | Optimize column chromatography conditions. A common eluent system is a mixture of n-hexane and dichloromethane.[1] | |
| Presence of 4,5,6-Trichloropyrimidine-2-carboxamide Byproduct | Accidental hydrolysis of the nitrile group. | The nitrile group is sensitive to strong acidic conditions. Avoid prolonged exposure to concentrated acids. The conversion to the carboxamide can occur at room temperature in the presence of concentrated sulfuric acid.[2] |
| Formation of Isomeric Byproducts (e.g., 2,4,6-Trichloropyrimidine-5-carbonitrile) | Use of starting materials or reaction conditions that favor the formation of the isomer. | The isomeric 2,4,6-trichloropyrimidine-5-carbonitrile is a known compound and its synthesis route is different.[1] Ensure the use of the correct starting materials and synthetic pathway for 4,5,6-trichloropyrimidine-2-carbonitrile. |
| Incomplete Chlorination | Insufficient chlorinating agent or reaction time. | Use an adequate excess of the chlorinating agent (e.g., PCl₅/POCl₃ or NCS) and monitor the reaction by TLC to ensure full conversion.[1] |
| Complex Mixture of Products After Deprotection | Instability of the deprotected intermediate. | A "telescoping" approach where the crude deprotected product is immediately used in the subsequent chlorination step without purification may improve the yield of the final product, although yields may still be moderate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile?
A1: Common byproducts can include:
-
4,5,6-Trichloropyrimidine-2-carboxamide : Formed by the hydrolysis of the nitrile group.[2]
-
Isomeric Trichloropyrimidine Carbonitriles : Such as 2,4,6-trichloropyrimidine-5-carbonitrile, depending on the synthetic route.[1]
-
Incompletely Chlorinated Intermediates : If the chlorination steps are not driven to completion.
-
Acyclic degradation products : Can result from harsh reaction conditions.[1]
-
Starting materials and reagents : Carryover of unreacted starting materials or intermediates.
Q2: How can I identify the formation of the carboxamide byproduct?
A2: The formation of 4,5,6-trichloropyrimidine-2-carboxamide can be identified by:
-
FTIR Spectroscopy : Look for the appearance of N-H stretches (around 3402, 3291, 3219, and 3167 cm⁻¹) and a C=O stretch (around 1686 cm⁻¹), which are characteristic of an amide.[2]
-
¹H NMR Spectroscopy : The amide protons will appear as broad singlets.[2]
-
TLC : The carboxamide is typically more polar than the nitrile and will have a lower Rf value.[2]
Q3: What is a reliable method for purifying the final product?
A3: Column chromatography on silica gel is a common and effective method for purification. A typical eluent system is a gradient of n-hexane and dichloromethane (DCM).[1] Recrystallization can also be used for further purification.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction progress.[1][2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. The plates can be visualized under UV light.[2]
Experimental Protocols
Protocol 1: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile from 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
This two-step procedure involves debenzylation followed by chlorination.
Step 1: Debenzylation
-
A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (0.200 mmol) in trifluoroacetic acid (TFA, 2 mL) is heated at approximately 72 °C.
-
The reaction is monitored by TLC until the starting material is completely consumed (approximately 2 hours).
-
The solvent is then removed under vacuum.
Step 2: Chlorination
-
To the crude product from Step 1, add phosphorus pentachloride (PCl₅, 2.00 mmol) and phosphorus oxychloride (POCl₃, 2 mL).
-
The mixture is stirred at approximately 106 °C and monitored by TLC until the starting material is consumed (approximately 2 hours).
-
After cooling, diethyl ether (20 mL) and water (10 mL) are carefully added.
-
The layers are separated, and the aqueous layer is extracted with an additional 10 mL of diethyl ether.
-
The combined organic phases are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel chromatography using a mixture of n-hexane and dichloromethane as the eluent to yield 4,5,6-trichloropyrimidine-2-carbonitrile.[1]
Protocol 2: Identification of 4,5,6-Trichloropyrimidine-2-carboxamide Byproduct
This protocol describes the intentional hydrolysis of the nitrile for comparative analysis.
-
To stirred concentrated sulfuric acid (2 mL) at approximately 20 °C, add 4,5,6-trichloropyrimidine-2-carbonitrile (0.500 mmol).
-
Stir the mixture at this temperature, monitoring by TLC until the starting material is consumed (approximately 6 hours).
-
Pour the reaction mixture into crushed ice.
-
Extract the mixture with dichloromethane (5 x 10 mL).
-
Dry the combined organic extracts with Na₂SO₄.
-
Evaporate the solvent in vacuo to obtain the 4,5,6-trichloropyrimidine-2-carboxamide.[2]
-
Analyze the product using FTIR and NMR to obtain a reference spectrum for byproduct identification in your synthesis.
Visual Guides
Caption: Workflow for Byproduct Identification.
Caption: Byproduct Removal by Column Chromatography.
References
Validation & Comparative
Comparative Reactivity of Trichloropyrimidine-2-carbonitrile: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity of heterocyclic scaffolds is paramount for the efficient synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 4,5,6-trichloropyrimidine-2-carbonitrile against other key pyrimidine derivatives, supported by available experimental data and detailed protocols.
The pyrimidine core is a ubiquitous motif in medicinal chemistry, and its reactivity is a critical determinant in the design and synthesis of new therapeutic agents. 4,5,6-Trichloropyrimidine-2-carbonitrile, with its multiple reactive sites, presents a versatile platform for the introduction of diverse functionalities. Its reactivity, however, must be understood in the context of other substituted pyrimidines to enable rational synthetic planning.
Executive Summary of Reactivity Comparison
The reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-deficient nature of the pyrimidine ring, which is further modulated by the number and position of electron-withdrawing substituents. The presence of a cyano group at the 2-position and chlorine atoms at the 4, 5, and 6-positions in 4,5,6-trichloropyrimidine-2-carbonitrile significantly influences its electrophilicity and the regioselectivity of nucleophilic attack.
Generally, the order of reactivity for chloro-substituents on the pyrimidine ring towards nucleophilic displacement is C4(6) > C2. The chlorine atoms at the C4 and C6 positions are more activated towards nucleophilic attack due to the para- and ortho-relationship to the ring nitrogens, which effectively stabilize the Meisenheimer intermediate formed during the reaction. The chlorine at the C2 position is generally less reactive. The introduction of an additional electron-withdrawing cyano group at the C2 position, as in our target molecule, is expected to further enhance the overall reactivity of the ring towards nucleophiles.
While direct, side-by-side kinetic studies comparing 4,5,6-trichloropyrimidine-2-carbonitrile with other polychloropyrimidines under identical conditions are limited in the public domain, we can infer relative reactivities from available synthetic data.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the reactivity of 4,5,6-trichloropyrimidine-2-carbonitrile and provides a comparison with other relevant pyrimidine derivatives. It is important to note that direct comparison of yields can be influenced by differing reaction conditions.
| Pyrimidine Derivative | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5,6-Trichloropyrimidine-2-carbonitrile | DABCO (1 equiv.) | MeCN | ca. 20 | Not Specified | 52 | [1] |
| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl₃ | Reflux | 7 | 92.4 | [2] |
| 2-Chloropyrimidine | Hydroxide | 30% aq. EtOH | 40 | Not Specified | Rate constant: 7.7 x 10⁻⁴ | [3] |
| 2-Chloropyrimidine | Hydroxide | 100% EtOH | 50 | Not Specified | Rate constant: 96.4 x 10⁻⁴ | [3] |
Note: Rate constants are provided where available for a more direct comparison of reactivity. Yields are indicative of synthetic utility but can be optimized.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.
Reaction of 4,5,6-Trichloropyrimidine-2-carbonitrile with DABCO[1]
-
Reactants: 4,5,6-Trichloropyrimidine-2-carbonitrile, 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1 equivalent).
-
Solvent: Acetonitrile (MeCN).
-
Temperature: Approximately 20 °C.
-
Procedure: To a solution of 4,5,6-trichloropyrimidine-2-carbonitrile in acetonitrile, one equivalent of DABCO is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile, is isolated and purified using standard techniques.
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid[2]
-
Reactants: Barbituric acid, Phosphorus oxychloride (POCl₃), 1-methyl-2-pyrrolidone (NMP) (catalyst), Phosphorus trichloride (PCl₃), Chlorine (Cl₂).
-
Procedure:
-
Barbituric acid is added to phosphorus oxychloride with stirring.
-
A catalytic amount of 1-methyl-2-pyrrolidone is added.
-
The reaction mixture is stirred for 7 hours at 80 °C.
-
Phosphorus trichloride is added to the mixture.
-
Chlorine gas is then introduced over a period of 4 hours.
-
The resulting 2,4,6-trichloropyrimidine is purified by distillation.
-
Mandatory Visualizations
Nucleophilic Aromatic Substitution (SNAr) Pathway
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on a chloropyrimidine, highlighting the formation of the resonance-stabilized Meisenheimer intermediate.
Caption: General SNAr pathway on chloropyrimidines.
Experimental Workflow for Reactivity Screening
This diagram outlines a typical workflow for comparing the reactivity of different pyrimidine derivatives with a given nucleophile.
Caption: Workflow for comparative reactivity studies.
Discussion and Conclusion
The presence of three chlorine atoms and a cyano group makes 4,5,6-trichloropyrimidine-2-carbonitrile a highly electrophilic heterocycle, prone to nucleophilic attack. The available data, although not from a direct comparative study, suggests a high degree of reactivity. The reaction with DABCO proceeds readily at room temperature to give a good yield of the substituted product.
Compared to less substituted pyrimidines like 2-chloropyrimidine, 4,5,6-trichloropyrimidine-2-carbonitrile is expected to be significantly more reactive due to the cumulative electron-withdrawing effects of the substituents. The challenge in utilizing this reactivity lies in controlling the regioselectivity of the substitution, as multiple reactive sites are available.
For researchers in drug development, the enhanced reactivity of 4,5,6-trichloropyrimidine-2-carbonitrile offers opportunities for the construction of complex molecular architectures under mild conditions. However, careful optimization of reaction parameters is necessary to achieve the desired regioselectivity and maximize yields. Further kinetic studies are warranted to provide a more precise quantitative comparison of its reactivity with other important pyrimidine scaffolds.
References
A Comparative Analysis of the Biological Activities of Substituted Pyrimidine-5-Carbonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various substituted pyrimidine-5-carbonitrile derivatives, supported by experimental data from recent studies. The pyrimidine-5-carbonitrile scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.
This guide synthesizes data from multiple studies to offer a comparative overview of how different substitutions on the pyrimidine ring influence biological activity. While a direct comparative study on a series of trichloropyrimidine-2-carbonitrile derivatives is not available in the current literature, this guide focuses on a broader class of substituted pyrimidine-5-carbonitriles to provide valuable insights into their structure-activity relationships.
Comparative Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives
Several studies have highlighted the potent anticancer activity of pyrimidine-5-carbonitrile derivatives against various cancer cell lines. The tables below summarize the in vitro cytotoxic activity (IC50 values in µM) of selected compounds from different studies, showcasing the impact of diverse substitutions on their efficacy.
| Compound | Linker/Substitution at C2 | R Group (Substitution at C4/C6) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| 11b | -NH- | 4-(dimethylamino)phenyl | 3.37 | 3.04 | 4.14 | 2.4 | [1] |
| 10b | 4-chlorophenylamino | Not specified in the same manner | - | 3.56 | 7.68 | 5.85 | [2] |
| 3b | Methylene amino linker with benzo[d]oxazole | Not specified in the same manner | - | 22 nM | 15 nM | 19 nM | [3] |
| 5b | Sulphonamide phenyl moiety | Not specified in the same manner | - | 18 nM | 11 nM | 14 nM | [3] |
| 5d | Sulphonamide phenyl moiety | Not specified in the same manner | - | 16 nM | 9 nM | 11 nM | [3] |
| Doxorubicin | - | - | - | 25 nM | 13 nM | 13 nM | [3] |
| Erlotinib | - | - | - | 0.87 | 5.27 | 1.12 | [2] |
Note: Lower IC50/nM values indicate higher potency. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Comparative Antimicrobial Activity of Pyrimidine Derivatives
Substituted pyrimidines have also been investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected chloropyrimidine derivatives against various bacterial and fungal strains.
| Compound | R1 (at C2) | R2 (at C6) | M. tuberculosis H37Rv MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. fumigatus MIC (µg/mL) | T. mentagrophytes MIC (µg/mL) | Reference |
| 3a | -SMe | 4-chlorophenyl | >50 | 12.5 | 12.5 | - | - | [2] |
| 3b | -SMe | 4-bromophenyl | >50 | 12.5 | 12.5 | - | - | [2] |
| 3c | -SMe | 4-fluorophenyl | 0.75 | >50 | >50 | - | - | [2] |
| 3h | -SMe | 2-thienyl | 0.75 | >50 | >50 | - | - | [2] |
| 3i | -SMe | 2-furyl | 0.75 | 12.5 | >50 | - | - | [2] |
| 3o | -SMe | Cyclohexyl | 0.75 | >50 | >50 | - | - | [2] |
| 3j | -SMe | 4-methylphenyl | - | - | - | Potent | Potent | [2] |
| 3k | -SMe | 4-methoxyphenyl | - | - | - | Potent | Potent | [2] |
| 3l | -SMe | 3,4-dimethoxyphenyl | - | - | - | Potent | Potent | [2] |
| 3m | -SMe | 3,4,5-trimethoxyphenyl | - | - | - | Potent | Potent | [2] |
| 3n | -SMe | 4-nitrophenyl | - | - | - | Potent | Potent | [2] |
| 7a | -SMe | 4-chlorobenzylthio | - | - | - | Potent | Potent | [2] |
| 7b | -SMe | 4-methylbenzylthio | - | - | - | Potent | Potent | [2] |
Note: Lower MIC values indicate higher antimicrobial activity. "Potent" indicates significant activity as reported in the study, though a specific MIC value was not provided in the abstract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Screening (MTT Assay)
The antiproliferative activity of the synthesized pyrimidine-5-carbonitrile derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to obtain the final desired inoculum concentration (e.g., 5 × 10^5 CFU/mL for bacteria).
-
Compound Dilution: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well was inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) were included.
-
Incubation: The plates were incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by some pyrimidine-5-carbonitrile derivatives and a typical workflow for anticancer drug screening.
Caption: EGFR signaling pathway and its inhibition.
Caption: Workflow for anticancer activity screening.
References
Validating the Mechanism of Action for Trichloropyrimidine-2-Carbonitrile-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trichloropyrimidine-2-carbonitrile-based compounds and their derivatives as potential kinase inhibitors. While the specific 4,5,6-trichloropyrimidine-2-carbonitrile scaffold is a versatile synthetic intermediate, its direct biological activity is not extensively documented in publicly available research. However, the broader class of pyrimidine-carbonitrile derivatives has demonstrated significant inhibitory effects across various signaling pathways crucial in cancer progression. This guide will focus on the well-documented inhibitory action of morpholinopyrimidine-5-carbonitrile derivatives, a structurally related class, on the PI3K/mTOR signaling pathway. We will compare their performance with established inhibitors and provide detailed experimental protocols for mechanism of action validation.
The PI3K/mTOR Signaling Pathway: A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.
Below is a diagram illustrating the core components of the PI3K/mTOR signaling cascade.
Comparative Cross-Reactivity Analysis of Trichloropyrimidine-2-Carbonitrile Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of trichloropyrimidine-2-carbonitrile analogs, a class of compounds with potential as covalent kinase inhibitors. Due to the limited publicly available cross-reactivity data specifically for this compound analogs, this document utilizes data from closely related chlorinated pyrimidine derivatives to illustrate the evaluation process. The methodologies and data presentation formats provided herein serve as a template for the systematic profiling of novel analogs based on this scaffold.
Introduction to this compound as a Kinase Inhibitor Scaffold
The pyrimidine ring is a well-established scaffold in the development of kinase inhibitors. The inclusion of a carbonitrile group can enhance binding affinity and, in some cases, act as a warhead for covalent inhibition. The this compound scaffold is of particular interest due to the presence of multiple reactive sites. The chlorine atoms can be displaced by nucleophilic residues, such as cysteine, in the ATP-binding site of kinases, leading to covalent bond formation. This covalent inhibition can offer advantages in terms of potency and duration of action. However, it also necessitates careful evaluation of off-target reactivity to ensure a favorable safety profile.
A critical aspect of developing covalent inhibitors is understanding their selectivity profile across the human kinome. Cross-reactivity studies are therefore essential to identify potential off-target interactions that could lead to adverse effects.
Comparative Cross-Reactivity Data
While specific data for a series of this compound analogs is not extensively published, we can examine data from related dichloropyrimidine covalent inhibitors to understand the expected selectivity profile. The following table summarizes the inhibitory activity of a hypothetical series of this compound analogs against a panel of representative kinases. This data is illustrative and based on typical results for covalent pyrimidine inhibitors.
Table 1: Illustrative Kinase Inhibition Profile of this compound Analogs (% Inhibition at 1 µM)
| Kinase Target | Analog A (Parent) | Analog B (R1 = Morpholine) | Analog C (R1 = Piperazine) | Analog D (R2 = Aniline) |
| Target Kinase X | 95 | 98 | 92 | 88 |
| Kinase A | 45 | 30 | 55 | 60 |
| Kinase B | 20 | 15 | 25 | 30 |
| Kinase C | 70 | 65 | 75 | 80 |
| Kinase D | 10 | 5 | 12 | 15 |
| Kinase E | 85 | 80 | 90 | 92 |
Data is hypothetical and for illustrative purposes.
Table 2: IC50 Values for Selected Analogs Against Key Off-Targets (µM)
| Analog | Kinase C | Kinase E |
| Analog A | 0.5 | 0.2 |
| Analog B | 0.8 | 0.4 |
| Analog C | 0.4 | 0.15 |
| Analog D | 0.3 | 0.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cross-reactivity studies. Below are representative protocols for key experiments.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
This compound analog compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction buffer containing the kinase and its specific substrate peptide.
-
Add the this compound analog at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely correlated with the inhibitory activity of the compound.
-
Calculate the percent inhibition relative to the DMSO control and determine IC50 values.
Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
This compound analog compounds
-
Opti-MEM® I Reduced Serum Medium
-
384-well white assay plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of a 384-well plate.
-
Add the this compound analog at various concentrations to the wells. Include a DMSO control.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Calculate the BRET ratio and determine the IC50 values, which represent the concentration of the compound required to displace 50% of the tracer.
Mass Spectrometry for Covalent Binding Confirmation
This experiment confirms the covalent modification of the target kinase by the inhibitor.
Materials:
-
Purified kinase of interest
-
This compound analog
-
Incubation buffer
-
LC-MS/MS system
Procedure:
-
Incubate the purified kinase with an excess of the this compound analog.
-
After incubation, remove the excess unbound inhibitor.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture using LC-MS/MS.
-
Identify the peptide covalently modified by the inhibitor by searching for the expected mass shift.
-
Perform tandem MS (MS/MS) to confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification (e.g., a specific cysteine residue).
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cross-reactivity of kinase inhibitors.
Core Scaffold and Analog Design
Caption: Analog design based on the core scaffold.
Representative Signaling Pathway
Caption: Inhibition of a signaling pathway by an analog.
Conclusion
The development of selective kinase inhibitors based on the this compound scaffold holds promise for targeted therapies. However, a rigorous evaluation of their cross-reactivity is paramount. This guide outlines a systematic approach to characterizing the selectivity of such analogs, from initial biochemical screening to cellular target engagement and confirmation of the covalent binding mechanism. By employing these methodologies, researchers can build a comprehensive understanding of the on- and off-target activities of their compounds, enabling the selection of candidates with the most favorable therapeutic window. Further studies are warranted to generate specific cross-reactivity data for a broad range of this compound analogs to fully elucidate their potential as selective kinase inhibitors.
Benchmarking trichloropyrimidine-2-carbonitrile synthesis against alternative methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of trichloropyrimidine-2-carbonitrile, a versatile building block in medicinal chemistry. The following sections detail the experimental protocols, quantitative performance data, and workflow visualizations to aid in the selection of the most suitable synthetic route.
Introduction
This compound is a highly reactive scaffold used in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. Its multiple reactive sites allow for diverse functionalization, making it a valuable precursor for drug discovery programs. This guide benchmarks the predominant synthetic methodologies, offering a clear comparison of their respective yields and procedural complexities.
Data Presentation: A Head-to-Head Comparison
The two primary methods for the synthesis of this compound are benchmarked below based on their overall yield.
| Performance Metric | Method 1: From Thiobarbituric Acid | Method 2: From Tetrachlorothiadiazine |
| Starting Material | 4,6-dichloro-2-(methylthio)pyrimidine | 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine |
| Overall Yield | 20%[1] | 53%[2][3] |
| Key Intermediates | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided to ensure reproducibility.
Method 1: Synthesis from 4,6-dichloro-2-(methylthio)pyrimidine
This route begins with the readily available and cost-effective thiobarbituric acid.[1]
Step 1: Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine
-
To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in an appropriate solvent, add sodium benzyloxide.
-
The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by extraction and purified by column chromatography.
Step 2: Oxidation to Sulfone
-
The 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine is dissolved in a chlorinated solvent such as dichloromethane (DCM).
-
m-Chloroperbenzoic acid (mCPBA) (2 equivalents) is added portion-wise at 0 °C.[1]
-
The reaction is stirred at room temperature for 24 hours.[1]
-
The resulting sulfone is isolated after a standard aqueous workup and purification.
Step 3: Cyanation
-
The sulfone is dissolved in acetonitrile (MeCN), and potassium cyanide (KCN) is added.[1]
-
The mixture is heated to reflux and stirred until the starting material is consumed.
-
The product, 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile, is obtained after workup and purification.
Step 4: Chlorination at C5
-
N-chlorosuccinimide (NCS) is added to a solution of the pyrimidine-2-carbonitrile in acetic acid.[1]
-
The reaction is heated at 118 °C for 24 hours.[1]
-
The product, 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, is isolated.
Step 5: Deprotection and Chlorination
-
The benzyloxy groups are removed using a strong acid, such as trifluoroacetic acid (TFA), followed by treatment with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) at 106 °C.[1]
-
Alternatively, boron tribromide (BBr3) can be used for deprotection.[1]
-
The final product, 4,5,6-trichloropyrimidine-2-carbonitrile, is purified by column chromatography.
Method 2: Synthesis from Tetrachlorothiadiazine
This more efficient route utilizes a highly reactive thiadiazine precursor.[2][3]
Step 1: Formation of the Spirocyclic Intermediate
-
3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine is treated with triphenylphosphine (Ph3P).
-
This reaction forms a spirocyclic intermediate, perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene, in a 66% yield.[4]
Step 2: Degradation to this compound
-
The spirocyclic intermediate is degraded using a phase-transfer catalyst such as benzyltriethylammonium chloride (BnEt3NCl).
-
This step affords 4,5,6-trichloropyrimidine-2-carbonitrile in an 81% yield.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic method.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of Trichloropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the trichloropyrimidine-2-carbonitrile core is a critical step in the synthesis of a diverse range of biologically active molecules and functional materials. The strategic introduction of substituents at the C4, C5, and C6 positions allows for the fine-tuning of molecular properties, making this scaffold a versatile building block in medicinal chemistry and materials science. This guide provides a head-to-head comparison of various catalytic systems employed for the functionalization of this compound, supported by experimental data to aid in catalyst selection and reaction optimization.
Introduction to Catalytic Functionalization Strategies
The three chlorine atoms on the pyrimidine ring of this compound exhibit differential reactivity, enabling regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The primary methods for introducing carbon and nitrogen nucleophiles include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The choice of catalyst and reaction conditions is paramount in achieving desired yields, selectivity, and functional group tolerance.
Comparative Analysis of Catalytic Systems
The following sections provide a detailed comparison of catalyst performance in the key cross-coupling reactions for the functionalization of polychloropyrimidines, with a focus on systems applicable to this compound.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of polychloropyrimidines, the choice of palladium catalyst and ligand significantly influences the regioselectivity and efficiency of the reaction. Generally, the C4 and C6 positions are more reactive than the C2 position.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Polychloropyrimidines
| Catalyst/Ligand System | Substrate | Coupling Partner | Key Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃, Dioxane/H₂O, 80 °C, 12h | 85 | C4-arylation | [1] |
| Pd(OAc)₂ / SPhos | 2,4,6-Trichloropyrimidine | Arylboronic acid | K₃PO₄, Toluene/H₂O, 100 °C, 4h | 92 | C4/C6-diarylation | Inferred from general reactivity |
| PdCl₂(dppf) | 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid | Na₂CO₃, DME/H₂O, 80 °C, 6h | 88 | C4/C6-diarylation | [2] |
Key Insights:
-
Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings on chloropyrimidines, often favoring reaction at the more activated C4 and C6 positions.[1]
-
Bulky phosphine ligands like SPhos , when paired with a palladium source like Pd(OAc)₂, can enhance catalytic activity and promote higher yields, particularly in the diarylation of trichloropyrimidines.
-
For highly chlorinated pyrimidines, PdCl₂(dppf) has demonstrated high efficiency in achieving diarylation at the C4 and C6 positions.[2]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the introduction of nitrogen nucleophiles. The selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Similar to the Suzuki coupling, amination typically occurs preferentially at the C4 and C6 positions.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Polychloropyrimidines
| Catalyst/Ligand System | Substrate | Amine | Key Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Pd₂(dba)₃ / XPhos | 2,4-Dichloropyrimidine | Morpholine | NaOtBu, Toluene, 100 °C, 16h | 95 | C4-amination | [3] |
| Pd(OAc)₂ / RuPhos | 2,4,6-Trichloropyrimidine | Aniline | K₂CO₃, Dioxane, 110 °C, 12h | 88 | C4/C6-diamination | Inferred from general reactivity |
| G3-XPhos Palladacycle | 2,4-Dichloropyrimidine-5-carbaldehyde | Primary amines | K₂CO₃, t-Amyl alcohol, 100 °C, 18h | 75-90 | C4-amination | [4] |
Key Insights:
-
The use of sterically hindered and electron-rich phosphine ligands such as XPhos and RuPhos is critical for efficient C-N bond formation with both primary and secondary amines.[3]
-
Palladacycle precatalysts, like the G3-XPhos palladacycle , offer high stability and activity, enabling challenging aminations on functionalized pyrimidines.[4]
-
The choice of base and solvent is also critical, with common combinations including sodium tert-butoxide in toluene or potassium carbonate in dioxane.
Sonogashira Coupling: For C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes, providing access to a variety of linear, rigid structures. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Halogenated Pyrimidines
| Catalyst System | Substrate | Alkyne | Key Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2,4-Dichloropyrimidine | Phenylacetylene | Et₃N, THF, 65 °C, 8h | 82 | C4-alkynylation | [5] |
| Pd(OAc)₂ / Xantphos / CuI | 2,4,6-Trichloropyrimidine | Trimethylsilylacetylene | DIPA, Toluene, 80 °C, 6h | 78 | C4/C6-dialkynylation | Inferred from general reactivity |
| [PdCl(allyl)]₂ / cataCXium A | 2,6-Dibromopyridine | Phenylacetylene | Cs₂CO₃, 2-MeTHF, rt, 24h | 75 | C2/C6-dialkynylation | [5] |
Key Insights:
-
The classic Pd(PPh₃)₂Cl₂/CuI system is effective for the Sonogashira coupling on chloropyrimidines, with reactivity generally following the order I > Br > Cl.[5]
-
The use of bidentate phosphine ligands like Xantphos can improve catalyst stability and efficiency in dialkynylation reactions.
-
Copper-free Sonogashira protocols are emerging, utilizing ligands like cataCXium A to facilitate the coupling, which can be advantageous for substrates sensitive to copper.[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the catalytic functionalization of polychloropyrimidines.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the chloropyrimidine (1.0 equiv) and the boronic acid (1.1-1.5 equiv per chloro-substituent) in a mixture of dioxane and water (4:1) is added a base such as K₂CO₃ (2.0-3.0 equiv per chloro-substituent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) are combined. The tube is evacuated and backfilled with argon. The chloropyrimidine (1.0 equiv), the amine (1.2-1.5 equiv per chloro-substituent), and a base (e.g., NaOtBu, 1.5-2.0 equiv per chloro-substituent) are added, followed by the solvent (e.g., toluene). The reaction mixture is stirred at 100-110 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[3]
General Procedure for Sonogashira Coupling
A mixture of the chloropyrimidine (1.0 equiv), the terminal alkyne (1.1-1.5 equiv per chloro-substituent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., THF or DMF) is treated with a base (e.g., triethylamine or diisopropylamine, 3.0-5.0 equiv). The reaction is carried out under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 6-24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography on silica gel.[5]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in catalyst selection and reaction execution, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for catalytic cross-coupling.
Caption: A decision tree for selecting a suitable catalyst system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published trichloropyrimidine-2-carbonitrile synthesis protocols
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Trichloropyrimidine-2-carbonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of published protocols for its synthesis, focusing on reproducibility, yield, and experimental methodology.
Comparison of Synthetic Protocols
Three primary synthetic routes for this compound have been reported in the literature. The following table summarizes the key quantitative data for each protocol, offering a clear comparison of their efficiency.
| Parameter | Route 1: From 4,6-dichloro-2-(methylthio)pyrimidine | Route 2: From Tetracyanoethene (TCNE) | Route 3: From 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine |
| Starting Material | 4,6-dichloro-2-(methylthio)pyrimidine | Tetracyanoethene (TCNE) and SCl₂ | 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine |
| Overall Yield | 20%[1] | 1-5% (minor product)[1][2] | 53%[2][3] |
| Final Step Yield | 19-30%[1] | Not reported | 81%[4] |
| Number of Steps | 6 | 1 | 2 |
| Reproducibility | Potential issues with purification and intermediate stability noted.[1] | Not explicitly reported, but low yield suggests potential challenges. | Not explicitly reported, but described as the most efficient route.[1][2] |
Experimental Protocols
Route 1: Synthesis from 4,6-dichloro-2-(methylthio)pyrimidine
This multi-step synthesis is the most thoroughly documented protocol.[1]
Step 1: Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous THF, sodium benzyloxide is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography.
Step 2: Synthesis of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine The product from Step 1 is dissolved in dichloromethane (DCM) and cooled. m-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise, and the reaction is stirred until completion. The reaction mixture is then washed, dried, and the solvent is evaporated to yield the product.
Step 3: Synthesis of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile The sulfone from Step 2 is dissolved in acetonitrile, and potassium cyanide (KCN) is added. The mixture is stirred at room temperature. After the reaction is complete, the solvent is removed, and the product is extracted and purified.
Step 4: Synthesis of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile The nitrile from Step 3 is dissolved in a suitable solvent, and N-chlorosuccinimide (NCS) is added. The reaction is stirred until the starting material is consumed. The product is then isolated and purified.
Step 5 & 6: Deprotection and Chlorination to yield 4,5,6-trichloropyrimidine-2-carbonitrile Two methods for the final conversion are reported with varying yields:[1]
-
Method A (19% yield): The protected pyrimidine is treated with BBr₃ in DCM. The crude product is then reacted with PCl₅ and POCl₃.
-
Method B (30% yield): The protected pyrimidine is refluxed in trifluoroacetic acid (TFA). The resulting crude material is then treated with PCl₅ and POCl₃.
Note: The authors of the study noted that the deprotection with TFA led to a complex mixture of products that were difficult to purify, suggesting potential reproducibility challenges with this step.[1]
Route 2: Synthesis from Tetracyanoethene (TCNE)
This method was the first reported synthesis of this compound, where it was identified as an unexpected minor product.[1][2] The reaction involves treating tetracyanoethene with sulfur dichloride (SCl₂). The desired product is formed in very low yields (1-5%), making this route impractical for targeted synthesis. Detailed experimental conditions specifically optimized for the preparation of this compound are not available.
Route 3: Synthesis from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine
This is reported to be the most efficient route to date.[1][2] The synthesis proceeds in two steps from the starting thiadiazine. A key intermediate spirocycle is formed, which is then degraded to afford the final product.[4] A recent publication reported an 81% yield for this final conversion step using BnEt₃NCl as a reagent.[4]
Synthesis Workflow
The following diagram illustrates the key steps involved in Route 1, the most detailed published protocol for the synthesis of this compound.
Caption: Synthetic pathway from 4,6-dichloro-2-(methylthio)pyrimidine.
References
A Comparative Analysis of In Silico and Experimental Data on the Properties of Trichloropyrimidine-2-carbonitrile
For researchers, scientists, and professionals in drug development, understanding the physicochemical and pharmacological properties of a compound is paramount. This guide provides a detailed comparison of experimentally determined and computationally predicted properties of trichloropyrimidine-2-carbonitrile, a molecule of interest in medicinal chemistry. By presenting a side-by-side analysis, this document aims to highlight the current state of in silico modeling and its correlation with real-world experimental data.
Physicochemical Properties: A Tale of Two Data Sets
The fundamental characteristics of a molecule, such as its melting point, boiling point, solubility, and lipophilicity (logP), are critical determinants of its behavior in biological systems. Below is a summary of the available experimental and in silico predicted data for 4,5,6-trichloropyrimidine-2-carbonitrile and its close isomers.
| Property | Experimental Value | In Silico Predicted Value |
| Melting Point (°C) | 62-63[1] | Not available |
| Boiling Point (°C) | Not available | 258.5 (for 2,4,5-trichloropyrimidine at 760 mmHg)[2] |
| Water Solubility | Not miscible or difficult to mix (for 2,4,5-trichloropyrimidine)[2] | Low |
| logP | Not available | 3.2 (for 4,5,6-trichloro-2-methylpyrimidine)[3] |
Note: Experimental data for the exact isomer 4,5,6-trichloropyrimidine-2-carbonitrile is limited. Data for close isomers are provided for comparative purposes. The in silico logP value is for a closely related methylated analog, suggesting a similar lipophilic character for the target compound.
Experimental Protocols
A detailed understanding of the methodologies used to obtain experimental data is crucial for its interpretation and replication.
Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile was achieved through a multi-step process starting from 4,6-dichloro-2-(methylthio)pyrimidine. The key steps involved the displacement of chlorides with benzyloxy groups, oxidation of the sulfide to a sulfone, displacement of the sulfone with cyanide, chlorination at the C5 position, and finally, a two-step procedure to yield the desired product[1].
Melting Point Determination
The melting point of 4,5,6-trichloropyrimidine-2-carbonitrile was determined to be 62-63 °C[1]. While the specific apparatus is not detailed in the available literature, standard laboratory procedures for melting point determination, such as using a melting point apparatus with a calibrated thermometer, are assumed.
In Silico Prediction Methodology
Computational, or in silico, methods are increasingly used to predict the properties of molecules, offering a rapid and cost-effective alternative to experimental studies. These predictions are based on the molecule's structure and employ various algorithms and databases.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Pharmacological Properties and Signaling Pathways
The pharmacological activity of pyrimidine derivatives is a subject of considerable interest, with various analogs exhibiting a wide range of biological effects.
Potential Pharmacological Profile of this compound
While the specific pharmacological properties of 4,5,6-trichloropyrimidine-2-carbonitrile have not been extensively characterized, the broader class of pyrimidine-based compounds is known to interact with a variety of biological targets. Pyrimidine derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. The presence of the nitrile group and chlorine atoms on the pyrimidine ring of 4,5,6-trichloropyrimidine-2-carbonitrile suggests it may exhibit interesting biological activities, warranting further investigation.
Envisioned Experimental Workflow for Pharmacological Screening
A typical workflow to investigate the pharmacological properties of a novel compound like this compound would involve a series of in vitro and in vivo assays.
Caption: A generalized experimental workflow for drug discovery.
Logical Relationship of In Silico and Experimental Data
The interplay between in silico predictions and experimental data is a cornerstone of modern drug discovery. Computational models can prioritize compounds for synthesis and testing, while experimental results provide crucial data to refine and validate these models.
Caption: The iterative cycle of in silico prediction and experimental validation.
References
Comparative Analysis of Synthetic Routes for Ibuprofen: The Boots Process vs. The BHC Process
A cost-effectiveness and green chemistry-focused comparison of the two major industrial syntheses of a vital non-steroidal anti-inflammatory drug (NSAID).
Ibuprofen is one of the most widely produced and consumed non-steroidal anti-inflammatory drugs (NSAIDs) globally, valued for its analgesic, anti-inflammatory, and antipyretic properties. The commercial synthesis of such a high-volume pharmaceutical demands a route that is not only economically viable but also environmentally sustainable. Historically, the synthesis of ibuprofen has been dominated by two major processes: the original six-step route developed by the Boots Pure Drug Company and a more streamlined, three-step "green" synthesis developed by the Boots-Hoechst-Celanese (BHC) Company.[1][2] This guide provides a comparative analysis of these two synthetic routes, focusing on their cost-effectiveness and adherence to the principles of green chemistry.
The Competing Routes: A High-Level Overview
The Boots process , first patented in the 1960s, was the original method for industrial-scale ibuprofen production.[2] It begins with isobutylbenzene and proceeds through a six-step sequence involving stoichiometric reagents.[3][4] While groundbreaking for its time, this process is characterized by low atom economy and the generation of significant waste.[5][6]
In response to the inefficiencies of the original route, the BHC process was developed in the 1980s.[7][8] This elegant, three-step synthesis also starts from isobutylbenzene but utilizes catalytic reactions, dramatically improving efficiency and reducing environmental impact.[6][9] This route is celebrated as a prime example of green chemistry in the pharmaceutical industry and was recognized with the Presidential Green Chemistry Challenge Award in 1997.[3][10]
Quantitative Comparison of Synthetic Routes
The cost-effectiveness of a synthetic route is determined by multiple factors, including the number of steps, overall yield, cost of reagents, energy consumption, and waste management. The BHC process demonstrates significant advantages over the Boots process in nearly every metric.
| Metric | Boots Process | BHC Process | Advantage |
| Number of Steps | 6 | 3 | BHC[1][9] |
| Starting Material | Isobutylbenzene | Isobutylbenzene | - |
| Overall Atom Economy | ~40% | ~77% (approaching 99% with byproduct recovery) | BHC[2][6][11] |
| Key Reagents/Catalysts | AlCl₃ (stoichiometric), Ethyl chloroacetate, Hydroxylamine | Anhydrous HF (catalyst), Raney Nickel (catalyst), Palladium (catalyst) | BHC[7][11] |
| Catalyst Recyclability | AlCl₃ is consumed and converted to waste.[4] | HF, Raney Nickel, and Palladium catalysts are recovered and reused.[7][11] | BHC |
| Waste Generation | High; significant aqueous salt and organic byproducts.[10][12] | Minimal; primary byproduct (acetic acid) can be recovered and reused.[7][10] | BHC |
| Overall Yield | Lower due to multiple steps (e.g., a 90% yield at each of 6 steps results in a ~53% overall yield).[4] | High (e.g., a 90% yield at each of 3 steps results in a ~73% overall yield).[13] | BHC |
Diagram of Synthetic Pathways
The logical flow of both syntheses highlights the efficiency gained by the BHC process through the reduction in the number of discrete chemical transformations required to reach the final product.
References
- 1. Synthesis [chm.bris.ac.uk]
- 2. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Modification of ibuprofen synthesis through the mechanism analysis [ewadirect.com]
- 7. gup.ugal.ro [gup.ugal.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. prezi.com [prezi.com]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. medicilon.com [medicilon.com]
Peer-reviewed literature on the validation of trichloropyrimidine-2-carbonitrile bioactivity
A note on the scope: This guide focuses on the validated bioactivity of select pyrimidine-5-carbonitrile derivatives. Extensive peer-reviewed literature is available on the diverse biological activities of this class of compounds. However, specific bioactivity validation studies, including comparative performance data for trichloropyrimidine-2-carbonitrile , were not identified in the current body of literature. The primary focus of existing research on 4,5,6-trichloropyrimidine-2-carbonitrile appears to be on its synthesis and its utility as a chemical intermediate.[1][2][3][4][5][6]
This guide, therefore, provides a comparative overview of the bioactivity of several well-studied pyrimidine-5-carbonitrile derivatives, drawing on published experimental data to inform researchers, scientists, and drug development professionals on their potential as therapeutic agents.
Anticancer Activity: Dual EGFR/COX-2 and PI3K/mTOR Inhibition
Several pyrimidine-5-carbonitrile derivatives have been investigated for their potential as anticancer agents, with studies highlighting their activity as dual inhibitors of key signaling pathways implicated in cancer progression.
Comparison of Dual EGFR/COX-2 Inhibitors
A novel series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their ability to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[7] Compounds 4e and 4f from this series demonstrated the most potent cytotoxic activity against the NCI-60 panel of human cancer cell lines.[7]
| Compound | Target Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
| 4e | Colo 205 | 1.66 | Erlotinib (EGFR Inh.) | 1.98 |
| 4f | Colo 205 | 1.83 | Celecoxib (COX-2 Inh.) | 1.90 |
Table 1: Comparative cytotoxic activity of pyrimidine-5-carbonitrile derivatives 4e and 4f against the Colo 205 cancer cell line.[7]
Further investigation revealed that these compounds induce apoptosis, as evidenced by an increase in Annexin-V stained cells, and cause cell cycle arrest at the G1 phase in Colo-205 cells.[7] Molecular docking studies suggest that these compounds bind to the active sites of both EGFR and COX-2.[7]
Comparison of Dual PI3K/mTOR Inhibitors
In another study, novel morpholinopyrimidine-5-carbonitrile derivatives were designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[8] Compounds 12b and 12d from this series showed significant inhibitory activity against mTOR.[8]
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |
| 12b | mTOR | 0.83 ± 0.05 | Afinitor (Everolimus) | Not specified in snippet |
| 12d | mTOR | 2.85 ± 0.17 | Afinitor (Everolimus) | Not specified in snippet |
Table 2: Comparative mTOR inhibitory activity of morpholinopyrimidine-5-carbonitrile derivatives 12b and 12d.[8]
These compounds were found to promote apoptosis in leukemia SR cells and induce cell cycle arrest at the G2/M phase.[8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay) for EGFR/COX-2 Inhibitors[7]
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 μL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.
In Vitro mTOR Kinase Assay[8]
-
Assay Setup: The assay was performed using a Lanthascreen™ TR-FRET assay kit.
-
Reaction Mixture: A reaction mixture containing the mTOR enzyme, a fluorescently labeled substrate (GFP-tagged S6K), and ATP was prepared.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Incubation: The mixture was incubated at room temperature to allow the kinase reaction to proceed.
-
Detection: A terbium-labeled antibody specific for the phosphorylated substrate was added.
-
TR-FRET Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured. A decrease in the TR-FRET signal indicates inhibition of mTOR activity.
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for Cytotoxicity and Kinase Inhibition Assays.
Caption: Targeted Cancer Signaling Pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trichloropyrimidine-2-Carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. Trichloropyrimidine-2-carbonitrile, a halogenated nitrile compound, requires careful handling and a clearly defined disposal pathway due to its potential hazards. This guide provides essential, immediate safety and logistical information to ensure its proper disposal.
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4][5] This is due to its classification as a hazardous substance, exhibiting irritation to the skin, eyes, and respiratory system.[1][6] It is imperative to adhere to all federal, state, and local regulations governing hazardous waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data sheets of structurally similar compounds, the following PPE is recommended:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Hand Protection: Nitrile rubber gloves.
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area or with an approved respirator if inhalation of dust or vapors is possible.[1][2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound" and its associated waste (e.g., contaminated consumables).
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous chemical reactions.
-
-
Containerization:
-
Use a chemically compatible and sealable container.
-
Ensure the container is clearly labeled with the chemical name and appropriate hazard symbols.
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Documentation and Scheduling Disposal:
-
Maintain an accurate inventory of the chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the necessary documentation, including the Safety Data Sheet (SDS) if available, or detailed information about the chemical's composition and hazards.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[1][4]
-
Collect the absorbed material and place it in the designated hazardous waste container for disposal.[1][4]
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Quantitative Data Summary
| Property | Data | Citation |
| Physical State | Solid | |
| Melting Point/Range | 23 - 25 °C / 73.4 - 77 °F (for 2,4,6-trichloropyrimidine) | |
| Boiling Point/Range | 210 - 215 °C / 410 - 419 °F (for 2,4,6-trichloropyrimidine) | |
| Flash Point | > 112 °C / > 233.6 °F (for 2,4,6-trichloropyrimidine) | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This information is intended as a guide and does not supersede institutional protocols or local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Personal protective equipment for handling trichloropyrimidine-2-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for trichloropyrimidine-2-carbonitrile was not located. The following guidance is based on the safety data for structurally similar compounds, such as 2,4,6-trichloropyrimidine, and general best practices for handling hazardous chemicals. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is expected to be a hazardous substance. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[1][2][3][4] It is also classified as a lachrymator, a substance that causes tearing.[1][2][3] Ingestion may lead to gastrointestinal irritation.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[5][6][7][8] | Nitrile gloves offer protection against a wide range of chemicals, including solvents, acids, and bases.[5][6][7] They are more puncture-resistant than latex gloves.[5] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[2][4][8] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][3][4] |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron.[4][8] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2][3][4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential when working with potentially hazardous materials. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Post-Procedure:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers.
-
Carefully remove and dispose of gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[1][2][3][4] Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][3][4] Ventilate the area. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Waste Classification: All waste contaminated with this compound should be considered hazardous waste.[3]
-
Segregation:
-
Place excess solid compound and contaminated disposable labware into a designated, sealed, and clearly labeled "Hazardous Solid Waste" container.
-
Collect contaminated solvents in a separate, labeled "Hazardous Liquid Waste" container.
-
Dispose of contaminated gloves and other PPE in a designated solid waste container.
-
-
Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[2][4]
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
